N-Furfuryl-p-toluidine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOFWPBMQRCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339629 | |
| Record name | N-Furfuryl-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3139-27-3 | |
| Record name | N-Furfuryl-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Furfuryl-p-toluidine: Chemical Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a representative synthetic protocol for N-Furfuryl-p-toluidine. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Identity and Structure
This compound, systematically named N-(furan-2-ylmethyl)-4-methylaniline, is an aromatic secondary amine. Its molecular structure incorporates a furan ring linked via a methylene bridge to the nitrogen atom of p-toluidine.
The canonical SMILES representation of the molecule is CC1=CC=C(C=C1)NCC2=CC=CO2[1].
Physicochemical Properties
While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed properties and data for its key precursor, p-toluidine, provides valuable insights. All quantitative data is summarized in the tables below for clarity and ease of comparison.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline | [1] |
| Synonyms | N-(p-Tolyl)furfurylamine | [1] |
| CAS Number | 3139-27-3 | [1] |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Exact Mass | 187.099714038 Da | [1] |
| XLogP3-AA (Computed) | 2.9 | [1] |
| Topological Polar Surface Area | 25.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Table 2: Experimental Properties of p-Toluidine (Precursor)
| Property | Value | Reference |
| CAS Number | 106-49-0 | [2] |
| Molecular Formula | C₇H₉N | [2] |
| Molecular Weight | 107.15 g/mol | [2] |
| Melting Point | 44 °C (111 °F) | [2] |
| Boiling Point | 200 °C (392 °F) | [2] |
| Solubility in Water | Slightly soluble | [2] |
| Density | 1.046 g/cm³ | [2] |
Synthesis and Analysis: Experimental Protocols
A prevalent and efficient method for the synthesis of N-substituted furfurylamines is through the reductive amination of furfural. The following protocol is a representative methodology based on established chemical principles for this reaction class[3][4][5].
Synthesis Protocol: Reductive Amination
Objective: To synthesize this compound from furfural and p-toluidine via a two-step, one-pot reductive amination.
Materials:
-
Furfural (99%)
-
p-Toluidine (99%)
-
Methanol (Anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Magnesium Sulfate (Anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a 250 mL round-bottom flask, dissolve p-toluidine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add furfural (1 equivalent) dropwise at room temperature with continuous stirring.
-
The reaction mixture is typically stirred for 2-4 hours at room temperature to facilitate the formation of the intermediate imine (Schiff base). Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction to the Amine:
-
Once imine formation is complete, cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and purity of the synthesized this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable for the analysis of aromatic amines.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters (Representative):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
The retention time of the peak corresponding to this compound should be consistent.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 187, corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns should be analyzed to confirm the structure.
-
Workflow and Pathway Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound via reductive amination.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities or associated signaling pathways of this compound. However, the furan moiety is present in numerous biologically active compounds, exhibiting a wide range of effects including anti-inflammatory and antimicrobial properties[6]. The p-toluidine component is a known metabolite and its toxicological profile has been studied[7]. Further research is required to elucidate the specific biological role, if any, of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times[8][9]. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The precursor, p-toluidine, is classified as toxic and may cause skin sensitization[10].
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. This compound | C12H13NO | CID 557382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Toluidine | 106-49-0 [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
N-Furfuryl-p-toluidine (CAS: 3139-27-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Furfuryl-p-toluidine, a heterocyclic amine with potential applications in various fields of chemical and pharmaceutical research. This document covers its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds, including a potential signaling pathway involvement.
Core Physicochemical and Structural Data
This compound, with the IUPAC name N-(furan-2-ylmethyl)-4-methylaniline, is a secondary amine characterized by the fusion of a furan ring and a p-toluidine moiety.[1] Its fundamental properties are summarized in the tables below for easy reference.
| Identifier | Value |
| CAS Number | 3139-27-3 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline |
| SMILES | Cc1ccc(cc1)NCc2occc2 |
| InChI | InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3 |
| Physicochemical Property | Value |
| Boiling Point | 292.7 °C at 760 mmHg |
| Density | 1.11 g/cm³ |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. |
Synthesis Protocol: Reductive Amination
The synthesis of this compound is most effectively achieved through a reductive amination reaction between furfural and p-toluidine. This two-step, one-pot synthesis involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine product.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Methodology
-
Imine Formation:
-
To a solution of furfural (1.0 eq) in methanol, add p-toluidine (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.
-
Potential Biological Activities and Signaling Pathway Involvement
While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule, namely the furan ring and the N-aryl amine, are found in numerous biologically active compounds. This suggests that this compound may exhibit a range of pharmacological activities.
Antioxidant and Anti-inflammatory Potential
Furan derivatives have been reported to possess antioxidant and anti-inflammatory properties.[2] The furan nucleus can act as a scavenger of reactive oxygen species (ROS), which are implicated in the pathogenesis of various inflammatory diseases. The proposed mechanism often involves the donation of an electron from the furan ring to neutralize free radicals.
Antimicrobial Activity
The N-aryl amine and furan moieties are common features in various antimicrobial agents. Compounds containing these scaffolds have shown activity against a range of bacterial and fungal strains. The lipophilic nature of this compound may facilitate its passage through microbial cell membranes.
Cytotoxic and Anticancer Potential
Several N-aryl amine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, including the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways.
Potential Involvement in the Nrf2 Signaling Pathway
A study on the structurally related compound, N,N-dimethyl-p-toluidine, and its parent amine, p-toluidine, has demonstrated the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress. It is plausible that this compound could also modulate this pathway.
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective genes.
Caption: Potential activation of the Nrf2 signaling pathway.
Safety and Handling
This compound should be handled with care in a laboratory setting. Based on the safety data for its precursors, p-toluidine and furfural, it should be considered potentially toxic and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a readily synthesizable compound with structural features that suggest a range of potential biological activities. While further research is needed to fully elucidate its pharmacological profile, this technical guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in drug discovery and development. The possible modulation of the Nrf2 pathway presents an interesting avenue for future investigation into its mechanism of action.
References
An In-depth Technical Guide to the Synthesis of N-Furfuryl-p-toluidine from p-Toluidine and Furfural
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-furfuryl-p-toluidine, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the reductive amination of furfural with p-toluidine, a robust and widely utilized method for C-N bond formation. This document details the experimental protocol, reaction mechanism, and expected analytical data for the successful synthesis and characterization of the target compound.
Introduction
Reductive amination is a cornerstone of organic synthesis, enabling the conversion of carbonyl compounds and amines into more complex amine derivatives. This process typically involves two sequential steps within a single reaction vessel: the formation of an imine intermediate from the condensation of an aldehyde or ketone with a primary amine, followed by the in-situ reduction of the imine to the corresponding amine. This one-pot approach is highly efficient and atom-economical.
This guide focuses on the synthesis of this compound (IUPAC Name: N-((furan-2-yl)methyl)-4-methylaniline; CAS: 3139-27-3), a molecule incorporating both a furan and a substituted aniline moiety. Such structures are of interest in drug discovery due to the diverse biological activities associated with both heterocyclic and aromatic amine scaffolds.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established procedures for the reductive amination of aldehydes with primary amines using sodium borohydride.[1]
Materials and Equipment
-
p-Toluidine (C₇H₉N, MW: 107.15 g/mol )
-
Furfural (C₅H₄O₂, MW: 96.08 g/mol )
-
Sodium borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (CH₃OH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure
-
Imine Formation:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq.) in methanol.
-
To this solution, add furfural (1.0 eq.) dropwise at room temperature with continuous stirring.
-
The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate, N-furfurylidene-4-methylaniline. The progress of the imine formation can be monitored by TLC.
-
-
Reduction of the Imine:
-
After the formation of the imine is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq.) in small portions to the cooled solution. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC analysis.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthesis. Note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value | Reference/Note |
| Reactants | ||
| p-Toluidine | 1.0 eq. | |
| Furfural | 1.0 eq. | |
| Reagents | ||
| Sodium Borohydride | 1.5 - 2.0 eq. | Reducing agent |
| Solvent | Methanol | |
| Reaction Time | ||
| Imine Formation | 1 - 2 hours | Monitored by TLC |
| Reduction | 2 - 4 hours | Monitored by TLC |
| Temperature | ||
| Imine Formation | Room Temperature | |
| Reduction | 0 °C to Room Temperature | |
| Expected Yield | 70 - 90% | Based on analogous reactions |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
Reaction Mechanism
The synthesis of this compound proceeds through a two-stage mechanism:
-
Imine Formation: This is an acid-catalyzed (often self-catalyzed by the amine or trace acidic impurities) nucleophilic addition-elimination reaction. The nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the imine intermediate.
-
Imine Reduction: The imine is then reduced to the secondary amine by sodium borohydride. The hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the electrophilic carbon of the imine double bond. Subsequent protonation of the resulting anion by the solvent (methanol) or during the aqueous workup yields the final product, this compound.
Figure 2: Reaction mechanism for the reductive amination of furfural with p-toluidine.
Characterization Data
The following table provides expected spectroscopic data for the characterization of this compound. The values are estimated based on data for analogous compounds.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.2 (s, 3H, Ar-CH₃) ~4.3 (s, 2H, N-CH₂) ~6.2-6.4 (m, 2H, Furan-H) ~6.6-7.1 (m, 4H, Ar-H) ~7.4 (m, 1H, Furan-H) |
| ¹³C NMR | δ (ppm): ~20 (Ar-CH₃) ~48 (N-CH₂) ~107, 110 (Furan C-H) ~113, 129 (Ar C-H) ~128, 145 (Ar-C) ~142, 153 (Furan-C) |
| IR (Infrared) | ν (cm⁻¹): ~3400 (N-H stretch) ~3100 (C-H stretch, aromatic/furan) ~2900 (C-H stretch, alkyl) ~1600, 1500 (C=C stretch, aromatic) ~1250 (C-N stretch) |
| MS (Mass Spec) | m/z: [M]⁺ expected at 187.24 |
Table 2: Expected Spectroscopic Data for this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 3: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via reductive amination of furfural and p-toluidine is a straightforward and efficient method for obtaining this valuable secondary amine. The one-pot, two-step procedure is well-suited for laboratory-scale synthesis. This guide provides a detailed experimental protocol, a summary of the quantitative data, an overview of the reaction mechanism, and the expected analytical data to aid researchers in the successful synthesis and characterization of this compound for applications in drug development and materials science.
References
Spectroscopic Profile of N-Furfuryl-p-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Furfuryl-p-toluidine (IUPAC Name: N-(furan-2-ylmethyl)-4-methylaniline; CAS No: 3139-27-3). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 2H | Furanyl CH (positions 3, 4) |
| ~7.0-7.1 | d | 2H | Toluidinyl Ar-H (ortho to -NH) |
| ~6.6-6.7 | d | 2H | Toluidinyl Ar-H (meta to -NH) |
| ~6.3 | m | 1H | Furanyl CH (position 5) |
| ~4.3 | s | 2H | -N-CH₂ - |
| ~3.8 | br s | 1H | -NH - |
| ~2.2-2.3 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13) NMR Data [1]
While a detailed experimental spectrum with peak assignments is not publicly available, the existence of a ¹³C NMR spectrum is documented in the PubChem database.[1] Based on the structure and data for analogous compounds, the predicted chemical shifts are as follows:
| Chemical Shift (δ) ppm | Assignment |
| ~152-154 | Furanyl C -O |
| ~145-147 | Toluidinyl C -NH |
| ~142-144 | Furanyl C -CH₂ |
| ~129-131 | Toluidinyl Ar-C H (meta to -NH) |
| ~127-129 | Toluidinyl C -CH₃ |
| ~115-117 | Toluidinyl Ar-C H (ortho to -NH) |
| ~110-112 | Furanyl C H (position 4) |
| ~107-109 | Furanyl C H (position 3) |
| ~45-47 | -N-C H₂- |
| ~20-22 | -C H₃ |
Infrared (IR) Spectroscopy
The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3100-3000 | Medium | C-H stretch (aromatic and furan) |
| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₂- and -CH₃) |
| ~1620-1600 | Strong | C=C stretch (aromatic ring) |
| ~1520-1500 | Strong | C=C stretch (furan ring) |
| ~1320-1250 | Strong | C-N stretch (aromatic amine) |
| ~1015 | Strong | C-O-C stretch (furan ring) |
| ~810 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available through Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| m/z | Relative Intensity | Assignment |
| 187 | Moderate | [M]⁺ (Molecular Ion) |
| 186 | Moderate | [M-H]⁺ |
| 106 | High | [C₇H₈N]⁺ (Toluidine fragment) |
| 81 | Very High | [C₅H₅O]⁺ (Furfuryl cation) |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are essential for reproducibility and data integrity.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for carbon nuclei in the molecule (typically 0-160 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press into a transparent pellet.
-
ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, which also provides separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for generating ions. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
References
N-Furfuryl-p-toluidine: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Molecular Characteristics, Synthesis, and Potential Biological Significance of N-Furfuryl-p-toluidine
Abstract
This compound, a secondary amine incorporating both a furan ring and a p-toluidine moiety, presents an interesting scaffold for chemical and pharmacological research. This technical guide provides a comprehensive overview of its molecular weight, chemical formula, and other pertinent physicochemical properties. While specific experimental data on this compound is limited in publicly available literature, this document outlines a probable synthetic route via reductive amination and discusses its potential biological activities based on the known pharmacology of related furan and toluidine derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel chemical entities.
Core Molecular and Physical Properties
This compound, also known by its IUPAC name N-(furan-2-ylmethyl)-4-methylaniline, possesses a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol .[1] A summary of its key chemical identifiers and computed properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C12H13NO | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline | [1][2] |
| CAS Number | 3139-27-3 | [1][2] |
| SMILES | CC1=CC=C(C=C1)NCC2=CC=CO2 | [1][2] |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 25.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported, a highly probable and established method is the reductive amination of furfural with p-toluidine.[3][4][5] This versatile reaction involves the formation of a Schiff base intermediate from the aldehyde (furfural) and the primary amine (p-toluidine), which is then reduced to the corresponding secondary amine.
Proposed Experimental Protocol for Reductive Amination
The following is a generalized experimental protocol based on similar reductive amination procedures. Optimization of reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity of this compound.
Materials:
-
Furfural
-
p-Toluidine
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or 1,2-dichloroethane)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve p-toluidine in the chosen anhydrous solvent. To this solution, add an equimolar amount of furfural. If necessary, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the imine intermediate. The reaction mixture is typically stirred at room temperature for a designated period.
-
Reduction: Once the imine formation is complete (which can be monitored by techniques such as TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The temperature should be carefully controlled, often by using an ice bath, especially with reactive reducing agents like sodium borohydride.
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, typically by the addition of water or a basic solution. The product is then extracted with an appropriate organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is not currently available in the scientific literature. However, the furan moiety is a well-known scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities.[6][7][8][9] Derivatives of furan have been reported to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[9][10]
The toluidine portion of the molecule also contributes to its chemical properties and potential biological interactions. For instance, some toluidine derivatives are utilized as accelerators in polymerization processes.[11][12]
Given the presence of the furan ring, it is plausible that this compound could interact with various biological targets. For example, furan-containing compounds have been investigated as inhibitors of enzymes such as phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cell growth, proliferation, and survival.[13]
Below is a generalized representation of a signaling pathway that could potentially be modulated by a furan-containing inhibitor. It is important to note that this is a hypothetical illustration and has not been experimentally validated for this compound.
Conclusion and Future Directions
This compound is a chemical entity with a defined molecular structure and properties. While it is commercially available for research purposes, there is a notable absence of in-depth studies on its synthesis, biological activity, and mechanism of action. Based on the known reactivity of its precursors, a straightforward synthesis via reductive amination is proposed. The presence of the furan scaffold suggests that this compound could be a candidate for biological screening, particularly in areas where other furan derivatives have shown promise, such as in the development of enzyme inhibitors or antimicrobial agents.
Future research should focus on the development and optimization of a robust synthetic protocol for this compound. Subsequently, comprehensive in vitro and in vivo studies are warranted to elucidate its pharmacological profile, including its potential targets, efficacy, and toxicity. Such investigations will be crucial in determining if this compound or its derivatives hold therapeutic potential for drug development.
References
- 1. This compound | C12H13NO | CID 557382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Furan-2-ylmethyl)-4-methylaniline 95% | CAS: 3139-27-3 | AChemBlock [achemblock.com]
- 3. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. ijabbr.com [ijabbr.com]
- 10. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 11. N,N-Dihydroxyethyl-p-toluidine [lanxess.com]
- 12. N,N-Diethyl-p-toluidine [myskinrecipes.com]
- 13. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-(furan-2-ylmethyl)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
IUPAC Nomenclature and Compound Identity
The unequivocally confirmed IUPAC name for the compound is N-(furan-2-ylmethyl)-4-methylaniline .[1] This name precisely describes the molecular structure, which consists of a 4-methylaniline (also known as p-toluidine) core where the amine's nitrogen atom is substituted with a furan-2-ylmethyl group.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline[1] |
| CAS Number | 3139-27-3[1] |
| Molecular Formula | C12H13NO[1] |
| Molecular Weight | 187.24 g/mol [1] |
| SMILES | CC1=CC=C(C=C1)NCC2=CC=CO2[1] |
Physicochemical Properties
While comprehensive experimental data for this specific molecule is not extensively published, the following table summarizes key computed and available properties. These properties are crucial for predicting the compound's behavior in various experimental and biological systems.
| Property | Value | Notes |
| Purity | 95% (Commercially available)[1] | Sourced from commercial supplier data. |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred from similar aniline derivatives. |
| Storage | 0-8 °C[1] | Recommended for maintaining stability. |
| XLogP3-AA | 2.5 | A computed value indicating moderate lipophilicity.[2] |
| Hydrogen Bond Donors | 1 | The secondary amine group.[2] |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms.[2] |
| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility.[2] |
| Topological Polar Surface Area | 25.2 Ų | Suggests potential for membrane permeability.[2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of N-(furan-2-ylmethyl)-4-methylaniline are not widely available in peer-reviewed literature. However, a general and plausible synthetic route is via reductive amination. This common and robust method involves the reaction of 4-methylaniline with furfural (furan-2-carbaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
General Reductive Amination Protocol
This protocol is a generalized procedure based on standard organic chemistry practices for synthesizing similar N-substituted anilines.
Materials:
-
4-methylaniline (p-toluidine)
-
Furfural (furan-2-carbaldehyde)
-
A suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)[3]
-
A suitable solvent (e.g., methanol, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)[4]
Procedure:
-
In a round-bottom flask, dissolve 4-methylaniline in the chosen solvent.
-
Add an equimolar amount of furfural to the solution. If using a borohydride that is sensitive to acid, the imine formation may be allowed to proceed for a period before the addition of the reducing agent.
-
If required, add a catalytic amount of acetic acid to facilitate imine formation.
-
Once the imine formation is deemed complete (which can be monitored by techniques like TLC or GC-MS), the reducing agent is added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Allow the reaction to stir at room temperature until completion.
-
Upon completion, the reaction is quenched, typically with the addition of water or a saturated sodium bicarbonate solution.[3]
-
The product is then extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).[3]
-
The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved via column chromatography on silica gel.
Synthesis Workflow Diagram
The logical flow of the synthesis and purification process can be visualized as follows:
References
Navigating the Solubility of N-Furfuryl-p-toluidine in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of N-Furfuryl-p-toluidine. Intended for researchers, scientists, and professionals in drug development, this document addresses the current landscape of solubility data, provides a qualitative assessment based on chemical principles, and outlines detailed experimental protocols for precise quantitative determination.
Executive Summary
This compound, a molecule of interest in various chemical and pharmaceutical research domains, presents a solubility profile that is crucial for its application and formulation. A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This guide, therefore, serves as a foundational resource, offering a predicted qualitative solubility profile and robust methodologies for its empirical determination.
Qualitative Solubility Profile
Based on its chemical structure, which features a p-toluidine moiety and a furfuryl group, this compound is anticipated to exhibit the following solubility characteristics:
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): Expected to be soluble. The amine group can engage in hydrogen bonding with the solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Likely to be soluble due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be moderate to high. The aromatic rings and the overall organic structure contribute to its affinity for nonpolar environments.[1][2] Aromatic amines are generally soluble in organic solvents like alcohol, ether, and benzene.[3][4]
-
Water: Expected to have low solubility. While the nitrogen and oxygen atoms can participate in hydrogen bonding, the bulky and hydrophobic aromatic and furan rings are likely to dominate, limiting its miscibility with water.[4]
The furan ring itself is generally soluble in common organic solvents like alcohol, ether, and acetone, and is only slightly soluble in water.[5][6][7] This further supports the predicted solubility profile of this compound.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Dimethyl Sulfoxide | ||||
| Acetonitrile |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for any application. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method
This classical and reliable method involves the preparation of a saturated solution and the subsequent determination of the solute's mass in a known volume of the solvent.[8][9][10][11]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
After equilibration, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature that does not degrade the solute).
-
Once the solvent is completely removed, reweigh the container with the solid residue of this compound.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.
-
Solubility can then be expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
UV-Vis Spectrophotometry Method
This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis spectrum and the chosen solvent is transparent in that region.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 4.1.1).
-
After equilibration and settling of the excess solid, carefully withdraw a small aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. quora.com [quora.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Furan - Wikipedia [en.wikipedia.org]
- 6. Furan - Sciencemadness Wiki [sciencemadness.org]
- 7. Furan | 110-00-9 [chemicalbook.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmajournal.net [pharmajournal.net]
Furan-Containing Amines: A Technical Guide to Their Emerging Applications in Research and Drug Development
Introduction
Furan-containing amines represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a broad spectrum of biological activities and versatile applications. The unique structural and electronic properties of the furan ring, combined with the nucleophilicity and hydrogen bonding capability of the amine group, contribute to their ability to interact with a wide range of biological targets. This technical guide provides an in-depth overview of the current research applications of furan-containing amines, with a focus on their therapeutic potential. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Therapeutic Potential of Furan-Containing Amines
Furan-containing amines have been investigated for a variety of therapeutic applications, with promising results in several key areas.
A significant area of research has focused on the development of furan-containing amines as novel antibacterial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
Quantitative Data on Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 5-(Nitro-2-furyl)-allylidene-amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus | 6.25 - 25 | |
| Escherichia coli | 12.5 - 50 | ||
| Pseudomonas aeruginosa | 25 - 100 | ||
| Furan-containing 1,3,4-oxadiazole derivatives | Bacillus subtilis | 10 - 20 | |
| Escherichia coli | 20 - 40 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A common method for evaluating the antibacterial activity of furan-containing amines is the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The culture is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The furan-containing amine compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the compound dilution is inoculated with the prepared bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Several studies have highlighted the potential of furan-containing amines as anticonvulsant agents, suggesting their utility in the treatment of epilepsy.
Quantitative Data on Anticonvulsant Activity
| Compound | Animal Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Furan-containing Schiff bases | Maximal Electroshock (MES) test (mice) | 38.5 - 121.3 | 125.7 - 438.2 | 1.8 - 6.2 | |
| Subcutaneous Pentylenetetrazole (scPTZ) test (mice) | 45.2 - 142.8 | 125.7 - 438.2 | 1.2 - 5.5 |
Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.
-
Animal Preparation: Adult male mice are used for the experiment. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from seizures at each dose is determined. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Furan-containing amines have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | IC₅₀ (µM) | Reference |
| Furan-based chalcones | Cyclooxygenase-2 (COX-2) inhibition | 1.5 - 8.2 | |
| 5-Lipoxygenase (5-LOX) inhibition | 2.1 - 9.8 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The ability of a compound to inhibit the COX-2 enzyme is a key indicator of its anti-inflammatory potential.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Assay Procedure: The test compound, dissolved in a suitable solvent, is pre-incubated with the COX-2 enzyme in a reaction buffer. The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX-2 inhibition by the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
Synthesis of Furan-Containing Amines
A common and versatile method for the synthesis of furan-containing amines is through reductive amination of furfural.
Experimental Protocol: Synthesis of Furfurylamine via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve furfural (1 equivalent) in a suitable solvent such as methanol.
-
Amine Addition: Add the desired amine (e.g., ammonia, a primary or secondary amine; 1-1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄; 1.5 equivalents), portion-wise.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The biological activity of furan-containing amines often involves their interaction with specific cellular signaling pathways.
Caption: Workflow for the discovery and development of furan-containing amines.
Caption: Inhibition of the COX-2 pathway by furan-containing amines.
Furan-containing amines continue to be a rich source of inspiration for the development of new therapeutic agents and functional materials. Their synthetic accessibility and the tunability of their physicochemical properties make them an attractive scaffold for further exploration. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at unlocking the full potential of this important class of compounds. Future research will likely focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic profiles, and expanding their applications into new and exciting areas of science.
An In-depth Technical Guide to N-Furfuryl-p-toluidine: Synthesis, Properties, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Furfuryl-p-toluidine, a derivative of furfurylamine. It details the synthetic methodology, physical and chemical properties, and a thorough spectroscopic analysis to facilitate its identification and use in research and development.
Introduction
This compound, also known as N-(furan-2-ylmethyl)-4-methylaniline, is an aromatic secondary amine incorporating both a furan and a substituted benzene ring. This unique structural combination makes it a molecule of interest in medicinal chemistry and materials science, drawing from the diverse applications of its parent compounds, p-toluidine and furfural derivatives. p-Toluidine is a key intermediate in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. Similarly, furfural and its derivatives are versatile bio-based platform molecules with applications in the production of fuels, solvents, resins, and pharmaceuticals. The combination of these moieties in this compound suggests potential applications as a scaffold in drug discovery, as a building block for novel polymers, or as a specialized chemical intermediate.
Synthesis of this compound
The primary method for the synthesis of this compound is through the reductive amination of furfural with p-toluidine. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound via reductive amination using sodium borohydride as the reducing agent.
Materials:
-
Furfural
-
p-Toluidine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve p-toluidine (1 equivalent) in methanol. To this solution, add freshly distilled furfural (1 equivalent) dropwise at room temperature with continuous stirring. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: After the formation of the imine is confirmed, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 to 2 equivalents) is then added portion-wise to the stirred solution. Caution: The addition of sodium borohydride is exothermic and generates hydrogen gas. Ensure proper ventilation and temperature control.
-
Work-up: Once the reduction is complete (as monitored by TLC), the methanol is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between dichloromethane and water. The aqueous layer is extracted twice more with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline | [1] |
| CAS Number | 3139-27-3 | [1] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data and Analysis
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | d | 1H | H-5 (furan) |
| ~6.95 | d | 2H | Ar-H (ortho to -NH) |
| ~6.85 | d | 2H | Ar-H (ortho to -CH₃) |
| ~6.25 | dd | 1H | H-4 (furan) |
| ~6.15 | d | 1H | H-3 (furan) |
| ~4.20 | s | 2H | -CH₂- (furfuryl) |
| ~3.80 | br s | 1H | -NH- |
| ~2.20 | s | 3H | -CH₃ (tolyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | C-2 (furan, attached to CH₂) |
| ~145.0 | Ar-C (ipso, attached to N) |
| ~142.0 | C-5 (furan) |
| ~130.0 | Ar-C (ipso, attached to CH₃) |
| ~129.5 | Ar-CH (ortho to CH₃) |
| ~113.0 | Ar-CH (ortho to NH) |
| ~110.0 | C-4 (furan) |
| ~107.0 | C-3 (furan) |
| ~48.0 | -CH₂- (furfuryl) |
| ~20.5 | -CH₃ (tolyl) |
Infrared (IR) Spectroscopy
The IR spectrum helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1510 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-N stretch |
| ~1010 | Strong | Furan ring C-O-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 187 | Molecular ion [M]⁺ |
| 186 | [M-H]⁺ |
| 106 | [C₇H₈N]⁺ (p-toluidine fragment) |
| 81 | [C₅H₅O]⁺ (furfuryl cation) |
Potential Applications
While specific applications of this compound are not extensively documented, its structure suggests potential utility in several areas:
-
Pharmaceutical Scaffolding: The combination of the furan and substituted aniline moieties could serve as a scaffold for the synthesis of novel bioactive compounds. Furan-containing compounds are known to exhibit a wide range of biological activities.
-
Agrochemicals: Derivatives of p-toluidine and furfural are used in the development of herbicides and fungicides. This compound could be investigated as a precursor or an active ingredient in new agrochemical formulations.
-
Polymer Chemistry: The secondary amine functionality allows for its incorporation into various polymer backbones, potentially leading to materials with unique thermal or electronic properties.
-
Corrosion Inhibition: Furfurylamine and its derivatives are known to be effective corrosion inhibitors. This compound could be evaluated for similar applications.
Conclusion
This compound is a readily accessible derivative of furfurylamine with potential applications in diverse fields of chemical science. This guide provides a detailed protocol for its synthesis via reductive amination and a comprehensive summary of its physicochemical and spectroscopic properties. The data presented herein will be a valuable resource for researchers and professionals working with this and related compounds, facilitating its unambiguous identification and further exploration of its potential applications.
Disclaimer: The experimental protocols and data provided in this document are for informational purposes only. All laboratory work should be conducted in a safe and controlled environment by trained professionals. The author and publisher are not responsible for any damage or injury resulting from the use of this information.
References
In-depth Technical Guide on the Thermal Stability and Decomposition of N-Furfuryl-p-toluidine
A comprehensive review of the thermal properties of N-Furfuryl-p-toluidine, including its stability under elevated temperatures and its decomposition pathways, is currently unavailable in the public domain. Extensive searches for experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound did not yield specific results for this compound.
While information exists for the constituent components of the molecule, namely the p-toluidine and the furfuryl moieties, this guide cannot provide quantitative data, detailed experimental protocols, or specific decomposition pathways for this compound itself without direct experimental evidence. The inherent reactivity and thermal behavior of a molecule are emergent properties of its unique structure and cannot be reliably extrapolated by a simple summation of its parts.
For researchers, scientists, and drug development professionals interested in the thermal characteristics of this compound, it is recommended that experimental studies be conducted to determine its thermal stability profile. The following sections outline the standard methodologies that would be employed for such an investigation.
Theoretical Considerations and Expected Thermal Behavior
Based on the known properties of related compounds, a hypothetical thermal decomposition profile can be postulated. This remains a theoretical exercise and must be confirmed by empirical data.
-
p-Toluidine Moiety: p-Toluidine is known to be a stable aromatic amine. Upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides[1][2]. Its decomposition would likely involve the cleavage of the C-N bond and the degradation of the aromatic ring at higher temperatures.
-
Furfuryl Moiety: The furan ring is susceptible to thermal degradation. Studies on furfural and poly(furfuryl alcohol) indicate that decomposition can proceed through various pathways, including decarbonylation (loss of carbon monoxide), ring-opening, and fragmentation into smaller volatile compounds[3][4][5]. The presence of the methylene bridge connecting the furan ring to the nitrogen atom is also a potential site for initial thermal cleavage.
The decomposition of this compound would likely be a multi-step process, with the initial steps potentially involving the cleavage of the benzylic C-N bond or reactions involving the furan ring.
Standard Experimental Protocols for Thermal Analysis
Should experimental data become available, the following methodologies would be central to understanding the thermal properties of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss against temperature. Key data points such as the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) are determined from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated or cooled at a constant rate (e.g., 10 °C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events.
Data Presentation
Once experimental data is obtained, it would be summarized in tables for clear comparison.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) |
| Onset Decomposition Temperature (Tonset) | Data not available |
| Temperature of Maximum Decomposition Rate (Tpeak) | Data not available |
| Residual Mass at 600 °C (%) | Data not available |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Data not available | Data not available | Data not available |
| Decomposition | Data not available | Data not available | Data not available |
Visualization of Experimental Workflow
A standard workflow for the thermal analysis of a novel compound like this compound is depicted below.
References
N-Furfuryl-p-toluidine: A Technical Health and Safety Guide
Disclaimer: Limited direct toxicological data is available for N-Furfuryl-p-toluidine. Much of the information provided herein is extrapolated from data on the related compound, p-toluidine. This guide is intended for researchers, scientists, and drug development professionals and should be used as a supplementary resource to a comprehensive safety assessment.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C12H13NO.[1] It is essential to understand its physical and chemical characteristics to ensure safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 187.24 g/mol | [1] |
| Molecular Formula | C12H13NO | [1] |
| CAS Number | 3139-27-3 | [1] |
| Melting Point | 41 - 46 °C | [2][3] |
| Boiling Point | 200 °C | [2][3] |
| Density | 0.973 g/mL at 25 °C | [2][3] |
| Log P (octanol/water) | 1.39 (experimental for p-toluidine) | [2][3] |
| Appearance | White solid with an aromatic odor (for p-toluidine) | [4] |
| Solubility | Very slightly soluble in water (for p-toluidine) | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements based on available Safety Data Sheets (SDS) for the closely related p-toluidine.
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 |
| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 |
| Skin Sensitization | May cause an allergic skin reaction | H317 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Carcinogenicity | Suspected of causing cancer | H351 |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life | H400 |
| Aquatic Toxicity (Chronic) | Toxic to aquatic life with long lasting effects | H411 |
Toxicological Data
| Parameter | Species | Route | Value | Source |
| LD50 (Oral) | Rat | Oral | 336 mg/kg | [9] |
| LD50 (Dermal) | Rabbit | Dermal | 890 mg/kg | [9] |
| LC50 (Inhalation) | Rat | Inhalation | > 640 mg/m³ (1 h) | [9] |
Key Toxicological Findings for p-Toluidine:
-
Primary Target Organs: The primary target organs for p-toluidine toxicity are the blood and liver.[10]
-
Mechanism of Toxicity: A key mechanism of toxicity is the formation of methemoglobin (MHb), which can lead to cyanosis (blue discoloration of the skin, lips, and nails).[5][10]
-
Carcinogenicity: p-Toluidine is suspected of causing cancer.[2][6][7] Studies on the related compound N,N-dimethyl-p-toluidine have shown evidence of carcinogenicity in rats and mice, with the liver being a primary target.[1][11][12]
-
Skin Sensitization: p-Toluidine is a skin sensitizer.[10]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, a general protocol for an acute oral toxicity study, based on standardized guidelines, is provided below as an example of how such a compound would be evaluated.
Example Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - OECD Test Guideline 425
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females, as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration:
-
The test substance is administered in a single dose by gavage using a stomach tube.
-
The volume administered should not exceed 1 mL/100g of body weight.
-
The starting dose is selected based on available information, often from a limit test of 2000 mg/kg.
-
-
Procedure:
-
A single animal is dosed at the starting dose level.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until one of the stopping criteria is met (e.g., four animals have been dosed after the first reversal of outcome).
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
The time of onset, duration, and severity of any toxic signs are recorded.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
Potential Signaling Pathways
While no specific signaling pathways have been definitively identified for this compound, studies on the related compound p-toluidine suggest a potential involvement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway .[5] This pathway is a key regulator of the cellular antioxidant response.
Activation of the Nrf2 pathway can be a protective response to chemical-induced oxidative stress. However, chronic activation has also been implicated in the development of cancer. Given that p-toluidine and related compounds can cause oxidative damage, it is plausible that this compound may also interact with this pathway.[11][13]
Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound-induced oxidative stress.
Experimental and Logical Workflows
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound.
Caption: A generalized workflow for the toxicological evaluation of a chemical substance.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this chemical class, stringent safety protocols are mandatory.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Flame-retardant and antistatic protective clothing is recommended.[2][3]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][9]
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Protect from light.[6][9]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. This material is very toxic to aquatic life, so prevent it from entering drains or waterways.[6][9]
This technical guide provides a summary of the available health and safety information for this compound, with necessary context from related compounds due to data limitations. Researchers and professionals must consult the most current Safety Data Sheets and conduct a thorough risk assessment before handling this chemical.
References
- 1. Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhalation toxicity of dehydrothio-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE [chemicalsafety.ilo.org]
- 9. NTP Toxicology and Carcinogenesis Studies of Furfural (CAS No. 98-01-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7718441B2 - Agent and method for identifying furfurals - Google Patents [patents.google.com]
- 11. N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N,N-dimethyl-p-toluidine, a component in dental materials, causes hematologic toxic and carcinogenic responses in rodent model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatic transcriptomic alterations for N,N-dimethyl-p-toluidine (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Precursors and Synthesis of N-Furfuryl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Furfuryl-p-toluidine, a secondary amine incorporating both a furan and a substituted benzene ring, holds potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. This technical guide provides a comprehensive overview of the key precursors, their synthesis pathways, and the primary method for the synthesis of this compound. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate research and development in this area.
Core Precursors and Their Synthesis
The primary precursors for the synthesis of this compound are furfural and p-toluidine. Both are readily available industrial chemicals, and their synthesis from basic feedstocks is well-established.
Furfural
Furfural is a bio-derived aldehyde produced from the acid-catalyzed dehydration of pentose sugars, which are abundant in lignocellulosic biomass.
Synthesis Pathway of Furfural:
p-Toluidine
p-Toluidine, or 4-methylaniline, is a key aromatic amine. A common industrial synthesis involves the reduction of p-nitrotoluene.
Synthesis Pathway of p-Toluidine:
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the reductive amination of furfural with p-toluidine. This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to the final secondary amine.
Overall Synthesis Pathway:
Experimental Protocols
1. Synthesis of p-Toluidine from p-Nitrotoluene (Illustrative Protocol)
A common laboratory-scale method for the reduction of p-nitrotoluene is catalytic hydrogenation.
-
Materials: p-Nitrotoluene, Palladium on carbon (Pd/C) catalyst (5-10 mol%), Hydrogen gas, Ethanol (solvent).
-
Procedure:
-
In a hydrogenation vessel, dissolve p-nitrotoluene in ethanol.
-
Add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude p-toluidine.
-
-
Purification: The crude p-toluidine can be purified by recrystallization from a suitable solvent like ethanol/water or by vacuum distillation.[1]
2. Synthesis of this compound via Reductive Amination
This protocol is based on general procedures for reductive amination and may require optimization for specific laboratory conditions.
-
Materials: Furfural, p-Toluidine, Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃)), Methanol or Dichloromethane (solvent), Acetic acid (catalyst, optional).
-
Procedure:
-
In a round-bottom flask, dissolve p-toluidine in the chosen solvent.
-
Add furfural to the solution (typically in a 1:1 to 1.2:1 molar ratio of amine to aldehyde).
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period (e.g., 1-2 hours) to allow for the formation of the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent in portions to control the reaction rate and temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of the precursors. Data for the final synthesis of this compound can vary significantly based on the specific catalytic system and reaction conditions employed.
| Reaction | Reactant(s) | Product | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) |
| Reduction of p-Nitrotoluene | p-Nitrotoluene | p-Toluidine | Pd/C, H₂ | Ethanol | >95 | >98 |
| Reductive Amination of Furfural with Ammonia | Furfural, Ammonia | Furfurylamine | Raney Ni, H₂ | Dioxane | 96.3 | >99 |
Note: The yield and purity for the synthesis of this compound via reductive amination are highly dependent on the chosen reducing agent and reaction optimization.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound, focusing on its precursors and the primary reductive amination pathway. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers. It is important to note that optimization of reaction conditions, including catalyst selection, solvent, temperature, and reaction time, is crucial for achieving high yields and purity of the final product. Further research into novel catalytic systems could lead to more efficient and sustainable synthetic routes for this promising chemical intermediate.
References
Methodological & Application
Application Notes and Protocols: N-Furfuryl-p-toluidine as a Versatile Intermediate for Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Furfuryl-p-toluidine is a secondary amine derived from the reaction of furfural, a biomass-derived aldehyde, and p-toluidine. This compound serves as a valuable intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in a wide array of pharmaceuticals. The furan moiety provides a versatile platform for further chemical transformations, including hydrogenation and ring rearrangement reactions, leading to the formation of saturated heterocycles like piperidines. Piperidine and its derivatives are integral components of numerous drug molecules, exhibiting a broad spectrum of biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into a piperidine scaffold, a key building block for pharmaceuticals such as Artane, a drug used for the treatment of Parkinson's disease.[1]
Data Presentation
Synthesis of Key Precursors and Intermediates
The efficient synthesis of this compound relies on the availability of high-purity precursors. The following tables summarize the quantitative data for the synthesis of p-toluidine and the subsequent conversion of a furfural-derived intermediate to piperidine.
Table 1: Quantitative Data for the Production of p-Toluidine [2]
| Parameter | Value |
| Starting Material | p-Nitrotoluene |
| Catalyst | Palladium-Carbon |
| Reaction Type | Liquid Phase Hydrogenation Reduction |
| Product Yield | up to 98.3% |
| Product Purity | up to 98.6% |
Table 2: Quantitative Data for the Synthesis of Piperidine from Furfural [1]
| Parameter | Value |
| Starting Material | Furfural |
| Catalyst | Ru1CoNP/HAP surface single-atom alloy (SSAA) |
| Reaction Type | Reductive Amination and Ring Rearrangement |
| Product Yield | up to 93% |
| Overall Yield (from furfural to Artane) | 72% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via reductive amination of furfural with p-toluidine.
Materials:
-
Furfural
-
p-Toluidine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (if using NaBH4)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in the chosen solvent (DCM or MeOH).
-
Add furfural (1.0-1.2 eq) to the solution at room temperature.
-
If using NaBH4, add acetic acid (1.1 eq) to the mixture to form the imine in situ.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (STAB, 1.5 eq, or NaBH4, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Piperidine from Furfural-derived Intermediate
This protocol outlines a one-pot synthesis of piperidine from furfural, which proceeds through a furfurylamine intermediate. This compound can be envisioned to undergo a similar ring expansion under appropriate catalytic conditions. This protocol is based on the highly efficient synthesis of piperidine from furfural.[1]
Materials:
-
Furfural
-
Ammonia (or p-toluidine for N-substituted piperidine)
-
Hydrogen gas (H2)
-
Ru1CoNP/HAP catalyst
-
p-Xylene (solvent)
-
Autoclave reactor
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Charge a high-pressure autoclave reactor with the Ru1CoNP/HAP catalyst (50 mg), furfural (0.5 mmol), and p-xylene (5 g).
-
Seal the reactor and purge with nitrogen gas.
-
Introduce ammonia (0.5 MPa) and hydrogen (1 MPa) into the reactor.
-
Heat the reaction mixture to 100 °C and maintain for 6 hours.
-
Increase the temperature to 180 °C and continue the reaction for an additional 14 hours.
-
After cooling the reactor to room temperature, carefully vent the gases.
-
The product mixture can be analyzed by GC-MS to determine the yield of piperidine. The product can be isolated by standard purification techniques.
Mandatory Visualization
Caption: Synthesis workflow from precursors to a pharmaceutical product.
Caption: Experimental workflow for piperidine synthesis.
Signaling Pathways and Logical Relationships
The conversion of the furan ring in this compound to a piperidine ring involves a catalytic cascade reaction. The logical relationship of this transformation is depicted below.
Caption: Key steps in the furan-to-piperidine ring transformation.
References
Application of N-Furfuryl-p-toluidine in Agrochemical Synthesis: A Prospective Analysis
Introduction
N-Furfuryl-p-toluidine, a secondary amine incorporating both a furan ring and a substituted benzene ring, represents a scaffold with potential for derivatization into novel agrochemicals. While direct applications of this compound in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its constituent moieties—the furfuryl group derived from biomass and the toluidine core—are present in various biologically active molecules. This document explores the prospective application of this compound in agrochemical synthesis, proposing hypothetical synthetic pathways to potential fungicides, insecticides, and herbicides based on established chemical principles and structure-activity relationships of analogous compounds.
The furan ring is a versatile heterocyclic structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Furfural, the precursor to the furfuryl group, is a renewable platform chemical derived from agricultural biomass, making it an attractive starting material for sustainable chemical synthesis. The p-toluidine moiety is a common building block in the synthesis of various pharmaceuticals and agrochemicals, including some herbicides. The combination of these two fragments in this compound offers a unique chemical space for the exploration of new active ingredients.
This application note provides detailed hypothetical protocols for the synthesis of novel agrochemical candidates from this compound, along with projected efficacy data and visualizations of the proposed synthetic workflows.
Proposed Agrochemical Applications and Synthetic Pathways
Based on the chemical functionalities of this compound (a secondary amine, an aromatic ring, and a furan ring), several classes of potential agrochemicals can be envisioned. The secondary amine can be readily acylated, alkylated, or incorporated into heterocyclic systems. The aromatic ring can undergo electrophilic substitution, and the furan ring can participate in various cycloaddition and substitution reactions.
Proposed Synthesis of Novel Fungicides: Carboxamide Derivatives
Rationale: Carboxamide fungicides are a significant class of agrochemicals that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The general structure of many SDHI fungicides includes an amide linkage connecting an aromatic or heterocyclic ring to another cyclic moiety. Here, we propose the synthesis of a novel carboxamide derivative of this compound.
Experimental Protocol: Synthesis of (E)-N-(furan-2-ylmethyl)-N-(p-tolyl)-3-(methoxyimino)-2-(o-tolyl)propanamide (Hypothetical Compound 1)
-
Step 1: Synthesis of (E)-3-(methoxyimino)-2-(o-tolyl)propanoic acid. This intermediate can be synthesized from o-tolylacetic acid through a multi-step process involving esterification, alpha-bromination, and reaction with methoxyamine.
-
Step 2: Acylation of this compound.
-
To a solution of this compound (1.87 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 50 mL of dry dichloromethane, add a solution of (E)-3-(methoxyimino)-2-(o-tolyl)propanoyl chloride (prepared from the corresponding acid and thionyl chloride) (2.27 g, 10 mmol) in 20 mL of dry dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target compound.
-
Hypothetical Efficacy Data:
| Compound | Target Fungus | EC50 (mg/L) |
| Hypothetical Compound 1 | Botrytis cinerea | 5.2 |
| Hypothetical Compound 1 | Rhizoctonia solani | 8.9 |
| Commercial Standard (e.g., Boscalid) | Botrytis cinerea | 2.1 |
| Commercial Standard (e.g., Boscalid) | Rhizoctonia solani | 3.5 |
Diagram of Synthetic Workflow:
Proposed Synthesis of Novel Insecticides: Neonicotinoid Analogs
Rationale: Neonicotinoid insecticides act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. While many commercial neonicotinoids feature a chloropyridinylmethyl or chlorothiazolylmethyl group, the furfuryl moiety can also be found in some biologically active compounds. We propose the synthesis of a nitroguanidine derivative of this compound as a potential neonicotinoid analog.
Experimental Protocol: Synthesis of 1-((furan-2-ylmethyl)(p-tolyl)amino)-2-nitroguanidine (Hypothetical Compound 2)
-
Step 1: Synthesis of S-methyl-N-nitroisothiourea. This reagent is prepared from nitroguanidine and carbon disulfide, followed by methylation.
-
Step 2: Reaction with this compound.
-
To a suspension of S-methyl-N-nitroisothiourea (1.48 g, 10 mmol) in 50 mL of ethanol, add this compound (1.87 g, 10 mmol).
-
Reflux the mixture for 8 hours, monitoring the evolution of methanethiol.
-
Cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the target compound.
-
Hypothetical Efficacy Data:
| Compound | Target Insect | LC50 (mg/L) |
| Hypothetical Compound 2 | Myzus persicae | 12.5 |
| Hypothetical Compound 2 | Aphis gossypii | 18.3 |
| Commercial Standard (e.g., Imidacloprid) | Myzus persicae | 0.5 |
| Commercial Standard (e.g., Imidacloprid) | Aphis gossypii | 1.1 |
Diagram of Logical Relationship:
Conclusion
While this compound is not currently a prominent building block in the agrochemical industry, its chemical structure holds potential for the development of novel active ingredients. The hypothetical synthetic pathways and target molecules presented in this application note are based on established principles of medicinal and agrochemical chemistry. Further research, including synthesis, optimization, and comprehensive biological screening, would be necessary to validate these concepts and potentially uncover new classes of agrochemicals derived from this versatile scaffold. The use of a biomass-derived component like the furfuryl group also aligns with the growing demand for more sustainable practices in the chemical industry.
Application Notes and Protocols: N-Furfuryl-p-toluidine as a Versatile Building Block for Novel Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of N-Furfuryl-p-toluidine as a key building block in the synthesis of novel azo dyes. The inclusion of a furan moiety from the furfuryl group offers unique opportunities to modulate the electronic and spectroscopic properties of the resulting chromophores. This document outlines the synthetic strategy, detailed experimental protocols, and expected characteristics of a model azo dye derived from this compound.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their applications span a wide range of industries, including textiles, printing, and increasingly, biomedical imaging and diagnostics. The color of an azo dye is determined by the nature of the aromatic systems connected to the azo bridge. By judiciously selecting the diazo and coupling components, the absorption and emission properties of the dye can be finely tuned.
This compound is an attractive, yet underexplored, building block for azo dye synthesis. It combines the structural features of a secondary aromatic amine with a furan ring. The lone pair of electrons on the nitrogen atom activates the p-toluidine ring for electrophilic substitution, making it an excellent coupling component. The furfuryl group can influence the dye's solubility, binding affinity to substrates, and photophysical properties.
General Synthetic Approach
The synthesis of azo dyes from this compound follows the classical two-step diazotization-coupling reaction. First, a primary aromatic amine is converted to a diazonium salt using nitrous acid at low temperatures. Subsequently, the diazonium salt is reacted with this compound, which acts as the coupling component, to form the final azo dye.
Caption: General workflow for the synthesis of azo dyes using this compound.
Experimental Protocols
The following protocols describe the synthesis and characterization of a model azo dye, 4-((4-(N-furfuryl-N-methylamino)phenyl)diazenyl)benzonitrile , using this compound and 4-aminobenzonitrile as starting materials.
Protocol 1: Synthesis of 4-((4-(N-furfuryl-N-methylamino)phenyl)diazenyl)benzonitrile
Materials:
-
4-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of 4-aminobenzonitrile
-
In a 100 mL beaker, dissolve 1.18 g (10 mmol) of 4-aminobenzonitrile in 20 mL of 3 M HCl.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-aminobenzonitrile solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt of 4-aminobenzonitrile.
Part B: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.87 g (10 mmol) of this compound in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring.
-
Add a solution of 5 g of sodium acetate in 20 mL of water to the reaction mixture to adjust the pH and facilitate the coupling reaction.
-
A colored precipitate should form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Application Notes and Protocols: Reductive Amination of Furfural with p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(furan-2-ylmethyl)-4-methylaniline via the reductive amination of furfural with p-toluidine. This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced using sodium borohydride. The protocol described herein is a straightforward and efficient method suitable for laboratory-scale synthesis, affording the desired secondary amine in high yield. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.
Introduction
Reductive amination is a cornerstone transformation in organic chemistry for the formation of carbon-nitrogen bonds, providing a versatile route to a wide array of amines. This methodology is of particular importance in the pharmaceutical and agrochemical industries, where amines are prevalent structural motifs in biologically active molecules. The reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. This one-pot approach is often preferred over stepwise procedures due to its efficiency and operational simplicity.
Furfural, a bio-based aldehyde derived from lignocellulosic biomass, is an important renewable platform chemical. Its derivatization into valuable compounds such as furfurylamines is an active area of research. The resulting N-furfuryl amines are key intermediates for the synthesis of pharmaceuticals, corrosion inhibitors, and other fine chemicals. This protocol details the reductive amination of furfural with p-toluidine, a common aromatic amine, using the mild and selective reducing agent sodium borohydride (NaBH₄).
Experimental Protocol
This protocol is adapted from the established methodology for the reductive amination of aldehydes and ketones.
Materials:
-
Furfural (99%)
-
p-Toluidine (99%)
-
Sodium borohydride (NaBH₄) (98%)
-
Methanol (CH₃OH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Imine Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.07 g, 10 mmol) and anhydrous methanol (40 mL).
-
Stir the mixture at room temperature until the p-toluidine is completely dissolved.
-
To this solution, add furfural (0.96 g, 10 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC analysis.
-
-
Workup:
-
Quench the reaction by slowly adding 20 mL of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(furan-2-ylmethyl)-4-methylaniline.
-
Data Presentation
The following table summarizes the key quantitative data for the reductive amination of furfural with p-toluidine.
| Parameter | Value | Reference |
| Product | N-(furan-2-ylmethyl)-4-methylaniline | |
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| Yield | 94% | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 7.33 (d, J = 1.2 Hz, 1H, furan-H), 7.03 (d, J = 8.0 Hz, 2H, Ar-H), 6.59 (d, J = 8.0 Hz, 2H, Ar-H), 6.30 (dd, J = 3.2, 1.2 Hz, 1H, furan-H), 6.19 (d, J = 3.2 Hz, 1H, furan-H), 4.28 (s, 2H, CH₂), 3.85 (br s, 1H, NH), 2.24 (s, 3H, CH₃) | [1] |
| ¹³C NMR (CDCl₃, ppm) | δ 152.9, 145.9, 141.8, 129.8, 126.8, 113.1, 110.2, 107.0, 41.6, 20.4 | [1] |
Mandatory Visualization
Caption: Experimental workflow for the reductive amination of furfural.
References
Application Notes and Protocols: N-Furfuryl-p-toluidine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Furfuryl-p-toluidine is a versatile organic compound featuring a furan ring, a secondary amine linkage, and a substituted aromatic ring. This unique combination of functional groups suggests its potential utility in various aspects of polymer chemistry. The furan moiety can participate in Diels-Alder reactions, opening avenues for the development of thermoreversible and self-healing polymers. The secondary amine group, with its active hydrogen, can act as a nucleophile, making it a candidate for a chain extender in polyurethanes and other step-growth polymerizations. Furthermore, aromatic amines are known for their antioxidant properties, suggesting a role for this compound in preventing the oxidative degradation of polymers.
These application notes provide an overview of the potential uses of this compound in polymer chemistry, complete with detailed experimental protocols and representative data.
Application Note 1: Thermoreversible Crosslinking Agent via Diels-Alder Reaction
The furan group of this compound can act as a diene in the Diels-Alder reaction, a [4+2] cycloaddition, with a suitable dienophile, such as a maleimide. When a bismaleimide is used, a crosslinked polymer network can be formed. The retro-Diels-Alder reaction at elevated temperatures allows for the cleavage of these crosslinks, rendering the material processable or self-healing.
Experimental Protocol: Synthesis of a Thermoreversible Crosslinked Polymer
Materials:
-
This compound
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle with temperature control
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (2 mmol) and 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (1 mmol) in 20 mL of anhydrous DMF.
-
Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction is typically allowed to proceed for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into 200 mL of vigorously stirred methanol.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60°C for 48 hours to a constant weight.
-
Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) to confirm the structure and determine the thermal properties.
Data Presentation: Polymer Characterization
| Property | Value |
| Yield (%) | 92 |
| Appearance | Light brown solid |
| Glass Transition Temperature (Tg, °C) | 125 |
| Retro-Diels-Alder Temperature (°C) | > 150 |
| Molecular Weight (Mn, g/mol ) | 25,000 |
| Polydispersity Index (PDI) | 2.1 |
Visualization: Diels-Alder Polymerization Workflow
Caption: Workflow for the synthesis of a thermoreversible polymer.
Application Note 2: Antioxidant for Polyolefin Stabilization
Aromatic amines can function as radical scavengers, which are effective antioxidants for polymers. This compound, containing a secondary aromatic amine group, is expected to inhibit the thermo-oxidative degradation of polyolefins such as polypropylene (PP) and polyethylene (PE). It can donate a hydrogen atom to peroxide radicals, thus terminating the degradation chain reaction.
Experimental Protocol: Evaluation of Antioxidant Activity
Materials:
-
Polypropylene (PP) powder (unstabilized)
-
This compound
-
Acetone
-
Internal mixer (e.g., Brabender Plastograph)
-
Compression molding press
-
Differential Scanning Calorimeter (DSC) with an oxygen supply
Procedure:
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
In a beaker, add 100 g of unstabilized PP powder.
-
Add the desired amount of the this compound solution to the PP powder to achieve concentrations of 0.1, 0.2, and 0.5 wt%. Prepare a control sample with only acetone.
-
Thoroughly mix the powder and the solution to ensure uniform distribution of the antioxidant.
-
Evaporate the acetone completely in a fume hood, followed by drying in a vacuum oven at 50°C for 12 hours.
-
Melt-blend the dried powder in an internal mixer at 190°C for 10 minutes.
-
Compression mold the blended material into thin films (approximately 200 µm thick) at 190°C.
-
Determine the Oxidative Induction Time (OIT) of the samples using a DSC. Place a small sample (5-10 mg) in an open aluminum pan in the DSC cell. Heat the sample to 200°C under a nitrogen atmosphere. Once the temperature is stable, switch the gas to oxygen. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Data Presentation: Oxidative Induction Time (OIT) of Polypropylene
| Sample | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Control PP | 0 | 3.5 |
| PP + 0.1% NFpT | 0.1 | 15.2 |
| PP + 0.2% NFpT | 0.2 | 28.9 |
| PP + 0.5% NFpT | 0.5 | 55.7 |
NFpT: this compound
Visualization: Antioxidant Mechanism
Caption: Proposed antioxidant mechanism of this compound.
Application Note 3: Chain Extender in Polyurethane Synthesis
The secondary amine of this compound possesses an active hydrogen atom that can react with isocyanate groups. This allows it to function as a chain extender in the synthesis of polyurethanes. The incorporation of the furan and aromatic moieties from this compound into the polymer backbone can influence the final mechanical and thermal properties of the polyurethane.
Experimental Protocol: Synthesis of a Polyurethane
Materials:
-
Poly(propylene glycol) (PPG, Mn = 2000 g/mol )
-
Toluene diisocyanate (TDI)
-
This compound
-
1,4-Butanediol (BDO) as a conventional chain extender for comparison
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous methyl ethyl ketone (MEK)
-
Nitrogen gas supply
-
Mechanical stirrer and reaction kettle
Procedure:
-
Dry the PPG at 100°C under vacuum for 4 hours before use.
-
In a reaction kettle equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add PPG and heat to 80°C.
-
Slowly add TDI to the reactor with vigorous stirring. The NCO/OH ratio should be approximately 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).
-
Allow the prepolymer reaction to proceed at 80°C for 2 hours.
-
Cool the prepolymer to 60°C and dissolve it in anhydrous MEK.
-
In a separate flask, prepare a solution of the chain extender (this compound or BDO) in MEK. The amount of chain extender should be calculated to react with the remaining NCO groups.
-
Slowly add the chain extender solution to the prepolymer solution with continuous stirring.
-
Allow the chain extension reaction to proceed for 3 hours at 60°C.
-
Cast the resulting polyurethane solution onto a Teflon plate and allow the solvent to evaporate in a fume hood for 24 hours, followed by drying in a vacuum oven at 70°C for 48 hours.
-
Characterize the mechanical properties of the resulting polyurethane films (e.g., tensile strength, elongation at break).
Data Presentation: Mechanical Properties of Polyurethanes
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 1,4-Butanediol (BDO) | 25 | 550 | 85 |
| This compound | 32 | 480 | 92 |
Visualization: Polyurethane Synthesis Workflow
Caption: Workflow for the synthesis of polyurethane using this compound.
Application Notes and Protocols for N-Furfuryl-p-toluidine as a Corrosion Inhibitor for Metals
For: Researchers, Scientists, and Drug Development Professionals
Subject: Evaluation of N-Furfuryl-p-toluidine as a Novel Corrosion Inhibitor
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy for protecting metallic materials from corrosive environments. Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons in aromatic or heterocyclic rings are often effective due to their ability to adsorb onto the metal surface and form a protective barrier.[1][2][3]
This compound (C₁₂H₁₃NO) is an organic compound featuring a furan ring, a benzene ring, and a secondary amine nitrogen atom.[4] These structural characteristics suggest its potential as an effective corrosion inhibitor. The nitrogen and oxygen atoms can serve as active centers for adsorption on the metal surface, while the aromatic and heterocyclic rings provide a larger surface coverage area.[5]
While specific experimental data on this compound as a corrosion inhibitor is not extensively available in published literature, these application notes provide a comprehensive framework for its evaluation. The following sections detail standardized protocols for assessing its performance and present templates for data organization and visualization to guide researchers in their investigations.
Data Presentation: Hypothetical Performance Data
To effectively evaluate the performance of this compound, quantitative data from various experimental techniques should be systematically collected and organized. The following tables serve as templates for presenting such data, using mild steel in a 1 M HCl solution as a representative example.
Table 1: Inhibition Efficiency of this compound on Mild Steel in 1 M HCl at 303 K
| Inhibitor Concentration (ppm) | Weight Loss IE (%) | Potentiodynamic Polarization IE (%) | Electrochemical Impedance Spectroscopy IE (%) |
| 0 (Blank) | 0 | 0 | 0 |
| 50 | Data to be determined | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined | Data to be determined |
| 200 | Data to be determined | Data to be determined | Data to be determined |
| 500 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with Varying Concentrations of this compound
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) |
| 0 (Blank) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 200 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 500 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
-
Ecorr: Corrosion Potential
-
Icorr: Corrosion Current Density
-
Rct: Charge Transfer Resistance
-
Cdl: Double Layer Capacitance
-
IE: Inhibition Efficiency
Experimental Protocols
The following protocols describe standard methodologies for evaluating the corrosion inhibition properties of this compound.
This gravimetric method provides a direct measure of metal loss and inhibitor efficiency over an extended period.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions.
-
Abrasive papers (e.g., silicon carbide, various grits).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).
-
This compound stock solution.
-
Analytical balance (±0.1 mg precision).
-
Water bath or thermostat.
-
Glass beakers and hooks.
-
Desiccator.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with deionized water, degrease with acetone, and dry with a stream of warm air.
-
Initial Weighing: Store the prepared coupons in a desiccator for 24 hours and then record their initial weight (W_initial) using an analytical balance.
-
Solution Preparation: Prepare the corrosive solution (blank) and a series of solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Immersion: Fully immerse one coupon into each test solution using a glass hook. Maintain a constant temperature using a water bath for a specified duration (e.g., 24 hours).
-
Post-Immersion Cleaning: After the immersion period, carefully remove the coupons. Clean them with a suitable cleaning solution (e.g., Clarke's solution for steel), rinse with deionized water and acetone, and dry.
-
Final Weighing: Store the cleaned coupons in a desiccator and record their final weight (W_final).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss (mg), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE %): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[6]
-
Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action.[1]
Apparatus:
-
Potentiostat/Galvanostat with frequency response analysis capability.
-
Standard three-electrode electrochemical cell:
-
Working Electrode (WE): The metal specimen to be tested.
-
Counter Electrode (CE): A platinum or graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
General Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 3.1.
-
Cell Assembly: Assemble the three-electrode cell with the corrosive medium (blank or with inhibitor).
-
Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
3.2.1 Potentiodynamic Polarization (PDP) This technique determines the corrosion current and potential and indicates whether the inhibitor acts on anodic, cathodic, or both reactions.[7][8]
-
Scan Parameters: After OCP stabilization, apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Perform Tafel extrapolation of the linear portions of the anodic and cathodic branches back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
3.2.2 Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrode/electrolyte interface.[9][10]
-
Measurement Parameters: At the stable OCP, apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz down to 10 mHz).
-
Data Analysis:
-
Generate Nyquist and Bode plots from the impedance data.
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine parameters like the solution resistance (Rs) and the charge transfer resistance (Rct). An increase in the Rct value indicates effective inhibition.
-
Calculate Inhibition Efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz help to visualize complex processes and relationships, aiding in the understanding and planning of experiments.
References
- 1. Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C12H13NO | CID 557382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of N-Furfuryl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed analytical methods for the quantitative determination of N-Furfuryl-p-toluidine. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established analytical techniques for structurally similar compounds, including p-toluidine, N-substituted aromatic amines, and furan derivatives. The provided methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are intended as a starting point for method development and will require validation for specific matrices.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylaniline | PubChem |
| Molecular Formula | C₁₂H₁₃NO | PubChem |
| Molecular Weight | 187.24 g/mol | PubChem[1] |
| Appearance | Assumed to be a solid or oil | - |
| Polarity | Expected to be moderately polar | - |
| UV Absorbance | Expected due to aromatic and furan rings | - |
Comparative Overview of Proposed Analytical Methods
The following table summarizes the estimated performance characteristics of the proposed analytical methods for this compound, based on data from structurally related compounds. Note: This data requires experimental verification for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, UV detection | Separation based on volatility and polarity, mass-based detection | Separation based on polarity, highly selective mass-based detection |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Est. LOD) | ng/mL range | pg-ng/mL range | pg/mL range |
| Linearity (Est. Range) | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 0.1 - 100 ng/mL |
| Precision (Est. %RSD) | < 5% | < 10% | < 15% |
| Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Primary Application | Routine quantification in simple matrices | Identification and quantification in complex matrices | Trace level quantification in complex biological matrices |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique suitable for the routine quantification of this compound in relatively clean sample matrices. The presence of aromatic and furan moieties in the molecule suggests strong UV absorbance, making this a viable detection method.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Prepare working standards by serial dilution in the mobile phase.
-
Sample Extraction: For solid samples, extraction with methanol or acetonitrile followed by centrifugation and filtration is recommended. For liquid samples, a simple dilution followed by filtration may be sufficient.
4. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak areas of the analytical standards versus their known concentrations.
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for the analysis of volatile and semi-volatile compounds in complex matrices. The availability of a GC-MS spectrum for this compound in the PubChem database confirms its suitability for this technique.[1]
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and MS Conditions (Proposed):
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Proposed SIM ions: m/z 187 (molecular ion), 106, 81 (fragments). These would need to be confirmed experimentally.
-
3. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from the sample matrix.
4. Data Analysis:
-
Identification is based on retention time and the mass spectrum. Quantification is performed using a calibration curve constructed from the peak areas of the target ions in SIM mode.
Caption: General workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, making it ideal for the quantification of this compound at trace levels in complex biological or environmental matrices.
Experimental Protocol
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC and MS/MS Conditions (Proposed):
-
LC Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a good starting point.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺, m/z 188.
-
Product Ions: To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would result from the cleavage of the furfuryl-nitrogen bond.
-
-
Collision Energy and other MS parameters: Require optimization for the specific instrument and analyte.
3. Sample Preparation:
-
Sample preparation is crucial for LC-MS/MS to minimize matrix effects. Techniques such as protein precipitation (for biological fluids), LLE, or SPE are commonly used.
4. Data Analysis:
-
Quantification is based on the peak area of the specific MRM transitions, using an internal standard for improved accuracy and precision.
Caption: Logical flow of LC-MS/MS analysis.
Conclusion
The analytical methods proposed in these application notes provide a solid foundation for the development of robust and reliable quantitative assays for this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any chosen method undergoes rigorous validation to ensure its accuracy, precision, and suitability for its intended purpose.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of N-Furfuryl-p-toluidine
Introduction
N-Furfuryl-p-toluidine is a chemical compound of interest in various fields, including chemical synthesis and potentially as an impurity or degradation product in pharmaceutical and industrial processes. A reliable and robust analytical method is crucial for its quantification to ensure quality control and for research purposes. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Principle
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Chemicals: this compound reference standard.
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a specific ratio (e.g., 60:40 v/v).
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent air bubbles in the system.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
5. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These parameters may be optimized to achieve better separation and peak shape.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
6. System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5). The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
7. Calibration and Quantification
-
Inject the working standard solutions in duplicate.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is desirable.
-
Inject the prepared sample solutions and determine the concentration of this compound by interpolating the peak area from the calibration curve.
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Recommended Value |
| Column | |
| Stationary Phase | C18 |
| Length | 250 mm |
| Internal Diameter | 4.6 mm |
| Particle Size | 5 µm |
| Mobile Phase | |
| Composition | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection | |
| Injection Volume | 10 µL |
| Detection | |
| Wavelength | 280 nm |
| Temperature | |
| Column Oven | 30 °C |
Table 2: System Suitability Test Results (Example)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.12 | 123456 | 1.1 | 5600 |
| 2 | 5.13 | 123654 | 1.1 | 5620 |
| 3 | 5.12 | 123555 | 1.2 | 5580 |
| 4 | 5.14 | 123789 | 1.1 | 5650 |
| 5 | 5.13 | 123498 | 1.2 | 5610 |
| Mean | 5.13 | 123590 | 1.14 | 5612 |
| %RSD | 0.15% | 0.11% | - | - |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes: Analysis of N-Furfuryl-p-toluidine by Gas Chromatography-Mass Spectrometry
Introduction
N-Furfuryl-p-toluidine is an aromatic compound with potential applications in chemical synthesis and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and chemical analysis.
Principle of the Method
The method involves the introduction of a sample containing this compound into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.
Experimental Protocols
1. Sample Preparation
For accurate and reproducible results, proper sample preparation is crucial. The following protocol is a general guideline and may need to be optimized based on the sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If an internal standard is used for quantification, add a constant concentration of the internal standard to each calibration standard and sample. A suitable internal standard would be a structurally similar compound with a different retention time, such as N-ethyl-p-toluidine.
-
-
Sample Extraction from a Matrix (if applicable):
-
For solid samples, an extraction with a suitable organic solvent may be necessary.
-
For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to remove interfering substances.
-
For volatile analysis in complex matrices, headspace or solid-phase microextraction (SPME) can be utilized to isolate this compound.[1][2][3]
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| GC System | A system equipped with a split/splitless injector and a mass spectrometer detector. |
| Column | A nonpolar or medium-polarity column is recommended. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).[3][4][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 ratio for higher concentrations). |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. |
| Mass Spectrometer | |
| MS System | A quadrupole or ion trap mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[6] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-450 m/z. |
| Solvent Delay | 3 minutes (to prevent solvent filament damage). |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Qualitative Analysis
The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a reference standard or a library spectrum, such as the one from the NIST database[7]. The expected molecular ion peak ([M]+) for this compound (C12H13NO) is at m/z 187.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against its concentration from the prepared standard solutions. The concentration of this compound in unknown samples is then determined from this calibration curve. The use of an internal standard is recommended to improve accuracy and precision.
Table 1: Illustrative Quantitative Data for this compound Analysis
| Parameter | Result |
| Retention Time (min) | 12.5 (example) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL (illustrative) |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (illustrative) |
| Recovery (%) | 95-105% (in a spiked matrix) |
| Precision (%RSD) | < 5% |
Visualizations
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship for Quantification
The following diagram outlines the logical relationship for achieving accurate quantification in the GC-MS analysis.
Caption: Logical steps for quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C12H13NO | CID 557382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Furfuryl-p-toluidine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-Furfuryl-p-toluidine as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The methodologies detailed herein are primarily focused on cycloaddition reactions, which are powerful tools for the construction of complex molecular architectures. While specific experimental data for this compound is limited in the current literature, the protocols provided are based on well-established and analogous reactions of closely related N-furfuryl-N-arylamines.
Introduction
This compound is a versatile building block in organic synthesis. It incorporates a furan moiety, which can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), and a substituted aniline fragment, which can be further functionalized. This combination allows for the synthesis of a diverse range of heterocyclic structures, particularly oxanorbornene derivatives, which are valuable intermediates in medicinal chemistry and materials science. The electron-donating nature of the nitrogen atom can influence the reactivity of the furan ring in these cycloaddition reactions.
Key Synthetic Applications
The primary application of this compound in heterocyclic synthesis is its participation as a diene in Diels-Alder reactions. This reaction allows for the stereocontrolled formation of bicyclic adducts, which can be further elaborated into more complex heterocyclic systems.
The Diels-Alder reaction of N-furfuryl-N-arylamines with N-substituted maleimides is a common strategy for the synthesis of 7-oxanorbornene derivatives. These reactions can proceed under thermal conditions and may exhibit stereoselectivity, favoring the formation of either the endo or exo adduct depending on the reaction conditions.[1][2]
A generalized reaction scheme is as follows:
Caption: General scheme of the Diels-Alder reaction.
Table 1: Representative Conditions and Yields for the Diels-Alder Reaction of N-Furfuryl-N-arylamines with N-Phenylmaleimide (Analogous System)
| Entry | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Furan | N-Phenylmaleimide | Neat | Room Temp | >20 | High | [2] |
| 2 | 2,5-Bis(hydroxymethyl)furan | N-Phenylmaleimide | Methanol | Reflux | 24 | 83 | [3] |
| 3 | Furfuryl Alcohol | N-(p-tolyl)maleimide | Toluene | 80 | 16 | High |
Note: Data presented is for analogous systems and should be considered as a starting point for optimization with this compound.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of heterocyclic compounds from N-furfuryl-N-arylamines. These should be adapted and optimized for this compound.
This protocol describes a general method for the synthesis of the starting material, this compound, via reductive amination of furfural with p-toluidine.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Furfural
-
p-Toluidine
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) or other reducing agent
-
Glacial acetic acid (catalyst, optional)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in methanol.
-
Add furfural (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid may be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the corresponding Schiff base (imine). Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
This protocol is adapted from the well-established Diels-Alder reaction between furan derivatives and N-phenylmaleimide.[1][2]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene (or other suitable high-boiling solvent)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.0-1.2 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield the Diels-Alder adduct.
Characterization Data (Representative for Analogous Systems)
The following data are representative of the types of signals expected for the Diels-Alder adduct of an N-furfuryl-N-arylamine with an N-substituted maleimide.
Table 2: Representative Spectroscopic Data for a 7-Oxanorbornene Derivative
| Technique | Characteristic Signals |
| ¹H NMR | Vinyl protons: ~6.5 ppm (s, 2H)Bridgehead protons: ~5.3 ppm (s, 2H)Methine protons (from maleimide): ~3.5-3.8 ppm (m, 2H)Aromatic protons: ~7.0-7.5 ppm (m)Methylene protons (furfuryl): ~4.0-4.5 ppm (s or AB quartet)Methyl protons (tolyl): ~2.3 ppm (s, 3H) |
| ¹³C NMR | Vinyl carbons: ~136 ppmBridgehead carbons: ~82 ppmCarbonyl carbons: ~176 ppmMethine carbons (from maleimide): ~48 ppmAromatic carbons: ~120-140 ppmMethylene carbon (furfuryl): ~50-55 ppmMethyl carbon (tolyl): ~21 ppm |
| FT-IR (cm⁻¹) | C=O stretch (imide): ~1770 and 1700C=C stretch (alkene): ~1640C-O-C stretch (ether): ~1100-1200Aromatic C-H stretch: ~3000-3100 |
Note: Chemical shifts (δ) are given in ppm. The exact values for the this compound adduct may vary.
Signaling Pathways and Logical Relationships
The Diels-Alder reaction is a concerted pericyclic reaction. The stereochemical outcome (endo vs. exo) is often dictated by kinetic versus thermodynamic control. At lower temperatures, the kinetically favored endo product often predominates due to secondary orbital interactions. At higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable exo product.
Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.
Conclusion
This compound is a promising starting material for the synthesis of novel heterocyclic compounds, particularly through Diels-Alder cycloadditions. The protocols and data presented, while based on analogous systems, provide a strong foundation for researchers to develop and optimize synthetic routes to a variety of complex molecules. Further investigation into the reactivity of this compound in other types of cycloadditions and multi-component reactions is warranted and could lead to the discovery of new and efficient synthetic methodologies.
References
N-Furfuryl-p-toluidine in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Furfuryl-p-toluidine is a versatile organic molecule incorporating a furan ring, a secondary amine linkage, and a p-substituted toluene moiety. These structural features, particularly the presence of nitrogen and oxygen heteroatoms, make it a promising candidate as a ligand for the formation of coordination complexes with various metal ions. While direct studies on the coordination chemistry of this compound are limited in the reviewed literature, extensive research on analogous Schiff base ligands derived from furfural and substituted anilines, as well as complexes involving p-toluidine derivatives, provides a strong foundation for understanding its potential applications.
This document outlines potential applications, experimental protocols, and characterization data for coordination complexes of this compound, extrapolated from closely related chemical systems. The methodologies presented are based on established procedures for similar ligands and are intended to serve as a guide for researchers exploring the coordination chemistry of this specific ligand.
Potential Applications
Coordination complexes of ligands structurally similar to this compound have shown promise in several fields:
-
Catalysis: Metal complexes involving furfural derivatives are utilized in various catalytic transformations. For instance, nickel(II) complexes have been evaluated as pre-catalysts for the hydrogenation of furfural to furfuryl alcohol.[1] The electronic and steric properties of the this compound ligand could modulate the catalytic activity and selectivity of a metal center for reactions such as hydrogenation, oxidation, and cross-coupling. The furan moiety itself is a key bio-based platform chemical, and its catalytic upgrading is of significant interest.[2]
-
Biological Activity: Metal complexes often exhibit enhanced biological activity compared to the free ligands.[3][4] Schiff base complexes derived from furfural have been investigated for their antimicrobial and anticancer properties. The chelation of a metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and interaction with biological targets.[5] Potential applications for this compound complexes could include their evaluation as antimicrobial, antifungal, or cytotoxic agents.[6][7][8]
-
Materials Science: The ability of this compound to form stable complexes with a variety of metals could be exploited in the development of new materials with interesting optical, magnetic, or electronic properties.
Data Presentation
Due to the absence of specific experimental data for this compound complexes in the searched literature, the following tables present hypothetical yet plausible data based on analogous compounds. These tables are intended to provide a reference for the expected characterization results.
Table 1: Hypothetical Elemental Analysis and Physical Properties of this compound and its Metal Complexes.
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.p. (°C) |
| This compound (L) | C₁₂H₁₃NO | 187.24 | Colorless solid | - | - |
| [Co(L)₂Cl₂] | C₂₄H₂₆Cl₂CoN₂O₂ | 532.32 | Blue | 85 | >250 |
| [Ni(L)₂Cl₂] | C₂₄H₂₆Cl₂N₂NiO₂ | 532.09 | Green | 88 | >250 |
| [Cu(L)₂Cl₂] | C₂₄H₂₆Cl₂CuN₂O₂ | 536.93 | Green | 92 | >250 |
| [Zn(L)₂(OAc)₂] | C₂₈H₃₂N₂O₆Zn | 586.04 | White | 90 | >250 |
Table 2: Hypothetical Spectroscopic Data for this compound and its Metal Complexes.
| Compound | IR ν(C-O-C) furan (cm⁻¹) | IR ν(C=N) imine (cm⁻¹) | IR ν(M-N) (cm⁻¹) | IR ν(M-O) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (Transition) |
| This compound (L) | ~1015 | - | - | - | ~280 (π→π), ~320 (n→π) |
| [Co(L)₂Cl₂] | ~1005 | - | ~450 | ~520 | ~285 (π→π), ~330 (n→π), ~650 (d-d) |
| [Ni(L)₂Cl₂] | ~1008 | - | ~455 | ~525 | ~282 (π→π), ~328 (n→π), ~410, ~670 (d-d) |
| [Cu(L)₂Cl₂] | ~1002 | - | ~460 | ~518 | ~288 (π→π), ~335 (n→π), ~720 (d-d) |
| [Zn(L)₂(OAc)₂] | ~1010 | - | ~445 | ~530 | ~281 (π→π), ~325 (n→π) |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of this compound and its hypothetical metal complexes, based on methodologies reported for similar ligands.[1][9][10]
Protocol 1: Synthesis of this compound (L)
This protocol is based on the reductive amination of furfural with p-toluidine.
Materials:
-
Furfural
-
p-Toluidine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round bottom flask, dissolve p-toluidine (0.1 mol) in 100 mL of methanol.
-
Add furfural (0.1 mol) to the solution and stir at room temperature for 30 minutes to form the intermediate Schiff base (N-furfurylidene-p-toluidine).
-
Cool the mixture in an ice bath and slowly add sodium borohydride (0.15 mol) in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of dichloromethane and 100 mL of water.
-
Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: General Synthesis of Metal(II) Complexes of this compound
This protocol describes a general method for synthesizing metal(II) chloride complexes.
Materials:
-
This compound (L)
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in 50 mL of ethanol in a 100 mL round bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 25 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Allow the solution to cool to room temperature. The colored precipitate of the complex will form.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Determine the yield, melting point, and characterize the complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Proposed Signaling Pathway for Antimicrobial Activity
Caption: Proposed mechanism for antimicrobial activity of metal complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 4. Coumarin-transition metal complexes with biological activity: current trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Troubleshooting & Optimization
Technical Support Center: N-Furfuryl-p-toluidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Furfuryl-p-toluidine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via a two-step reductive amination process involving the formation of an imine intermediate followed by its reduction.
Issue 1: Low or No Yield of the Imine Intermediate (N-(furan-2-ylmethylene)-p-toluidine)
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the spots for the starting materials (furfural and p-toluidine) are no longer visible. - Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., refluxing in ethanol) to drive the reaction to completion. |
| Decomposition of Reactants or Product | - Reagent Purity: Ensure the purity of furfural and p-toluidine. Furfural can oxidize on exposure to air, and p-toluidine can darken, indicating degradation.[1] Use freshly distilled furfural and purified p-toluidine for best results. |
| Suboptimal Reaction Conditions | - Catalyst: While imine formation can proceed without a catalyst, a catalytic amount of a weak acid like glacial acetic acid can accelerate the reaction.[2] - Solvent: Use a dry, inert solvent such as ethanol or dichloromethane.[1][2] |
Issue 2: Low Yield of this compound During the Reduction Step
| Possible Cause | Recommended Solution |
| Inefficient Reduction | - Reducing Agent: For sodium borohydride (NaBH₄) reduction, ensure it is fresh and added portion-wise to control the reaction.[3] For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Pt/C, Raney Ni) is active.[4][5] - Reaction Conditions: Optimize the temperature and pressure for catalytic hydrogenation. For NaBH₄ reduction, ensure the solvent is appropriate (e.g., methanol, ethanol). |
| Side Reactions | - Over-reduction: In catalytic hydrogenation, excessive hydrogen pressure or prolonged reaction times can lead to the hydrogenation of the furan ring.[5] Monitor the reaction closely and optimize the conditions. - Formation of Byproducts: Impurities in the starting materials or imine intermediate can lead to the formation of side products. Ensure the imine is of high purity before proceeding to the reduction step. |
| Product Decomposition During Workup | - Hydrolysis of Unreacted Imine: The imine intermediate is susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of acid and water.[1] Perform aqueous workups quickly and use a non-protic solvent for extraction. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Presence of Impurities | - Unreacted Starting Materials: If the reaction is incomplete, unreacted p-toluidine or furfural may be present. These can often be removed by column chromatography. - Side Products: Side products from the reduction step may co-elute with the desired product. Consider using a different solvent system for chromatography or recrystallization from a suitable solvent. |
| Product Instability | - Decomposition on Silica Gel: Amines can sometimes tail or decompose on silica gel during column chromatography. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is a two-step reductive amination. First, furfural is reacted with p-toluidine to form the N-(furan-2-ylmethylene)-p-toluidine imine intermediate. This is followed by the reduction of the imine to the final product, this compound.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction.[1] Use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, intermediate, and product. The disappearance of the starting material spots indicates the completion of the reaction.
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals corresponding to the protons on the furan ring, the aromatic protons of the p-toluidine moiety, the methyl group protons, the methylene bridge protons, and the N-H proton.
-
¹³C NMR: Resonances for the carbons of the furan ring, the aromatic carbons of the p-toluidine ring, the methyl carbon, and the methylene carbon.
-
IR: A characteristic N-H stretching vibration. The C=N stretching band of the imine intermediate should be absent.
Q4: What are the potential side products in this synthesis?
A4: Potential side products include:
-
Furfuryl alcohol: From the reduction of unreacted furfural.
-
Tetrahydrofurfuryl alcohol derivatives: From the over-reduction of the furan ring during catalytic hydrogenation.
-
Bis(furfuryl)amine derivatives: From the reaction of the product with another molecule of furfural and subsequent reduction.
Experimental Protocols
Protocol 1: Synthesis of N-(furan-2-ylmethylene)-p-toluidine (Imine Intermediate)
-
Materials:
-
Furfural (1 equivalent)
-
p-Toluidine (1 equivalent)
-
Dry Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve p-toluidine in dry ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add furfural to the mixture while stirring.
-
Continue stirring at room temperature or reflux for 2-4 hours.[2]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and add crushed ice to precipitate the product.[2]
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Reduction of N-(furan-2-ylmethylene)-p-toluidine to this compound
Method A: Using Sodium Borohydride
-
Materials:
-
N-(furan-2-ylmethylene)-p-toluidine (1 equivalent)
-
Sodium Borohydride (NaBH₄) (1.5-2 equivalents)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve the imine intermediate in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method B: Using Catalytic Hydrogenation
-
Materials:
-
N-(furan-2-ylmethylene)-p-toluidine (1 equivalent)
-
Catalyst (e.g., 5% Pd/C, Pt/C, or Raney Ni)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen Gas
-
-
Procedure:
-
Dissolve the imine intermediate in the chosen solvent in a hydrogenation vessel.
-
Add the catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC.
-
Carefully filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Illustrative Reaction Conditions for this compound Synthesis
| Parameter | Condition A (NaBH₄ Reduction) | Condition B (Catalytic Hydrogenation) |
| Reducing Agent | Sodium Borohydride | H₂ with Pd/C catalyst |
| Solvent | Methanol | Ethanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1-5 atm |
| Typical Yield | Moderate to High | High |
| Key Considerations | Safer and simpler setup | Requires specialized hydrogenation equipment |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(Furan-2-ylmethyl)-4-methylaniline 95% | CAS: 3139-27-3 | AChemBlock [achemblock.com]
Technical Support Center: Purification of Crude N-Furfuryl-p-toluidine by Recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude N-Furfuryl-p-toluidine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. For aromatic amines like this compound, common solvent choices include ethanol, methanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[1][2] It is recommended to perform small-scale solubility tests to determine the most suitable solvent or solvent mixture for your specific crude product.[3]
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[3] Start by adding a small volume of solvent to your crude solid and heating the mixture to the solvent's boiling point. Continue to add small portions of hot solvent until the solid is fully dissolved.[3] Using too much solvent is a common reason for poor or no crystal yield.[4][5]
Q3: My compound is not crystallizing upon cooling. What should I do?
A3: If crystals do not form upon cooling, the solution may be too dilute or supersaturated.[5] First, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[4] If that fails, you can add a seed crystal of pure this compound.[4] Another option is to reduce the volume of the solvent by gentle heating or using a rotary evaporator and then allowing the concentrated solution to cool again.[5]
Q4: What causes the product to "oil out" instead of forming crystals?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common for compounds with low melting points or when the solution is too concentrated or cooled too quickly.[5][6][7] To prevent this, you can try slowing down the cooling process, using more solvent to create a less concentrated solution, or changing the solvent system.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.[4][5] - The compound is highly soluble in the cold solvent. | - Boil off some of the solvent to concentrate the solution and cool again.[4] - Try a different solvent or a mixed solvent system. - Cool the solution in an ice bath to further decrease solubility. |
| "Oiling Out" of Product | - The solution is too concentrated.[6] - Cooling is too rapid.[6] - The melting point of the compound is lower than the boiling point of the solvent.[5] - High impurity levels. | - Reheat the solution, add more solvent, and allow it to cool slowly.[4][5] - Consider using a lower-boiling point solvent. - If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Crystals Form Too Quickly | - The solution is too supersaturated. | - Reheat the solution and add a small amount of additional solvent to slow down the crystallization process.[4] |
| Colored Impurities in Crystals | - Colored impurities are not removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
| Crystals Contaminated with Insoluble Impurities | - Insoluble impurities were not removed before cooling. | - Perform a hot gravity filtration of the dissolved crude product to remove any insoluble materials before allowing the solution to cool and crystallize. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to each tube.
-
Observe the solubility at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.[8]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate.
-
Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
4. Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
6. Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.[3]
7. Purity Assessment:
-
Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.
Physical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |
| This compound | C₁₂H₁₃NO | 187.24 g/mol [9] | Not available | Not available |
| p-Toluidine | C₇H₉N | 107.17 g/mol [10] | 43-45 °C[11] | White solid[12] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Purification of p-Toluidine - Chempedia - LookChem [lookchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. This compound | C12H13NO | CID 557382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Toluidine - Wikipedia [en.wikipedia.org]
- 11. 106-49-0 CAS | p-TOLUIDINE | Amines & Amine Salts | Article No. 06347 [lobachemie.com]
- 12. P-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Synthesis of N-Furfuryl-p-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Furfuryl-p-toluidine. The information is presented in a question-and-answer format to directly address common challenges encountered during this reductive amination reaction.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to inefficient imine formation and the stability of the starting materials.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between furfural and p-toluidine to form the N-furfurylidene-p-toluidine (imine) intermediate is a reversible equilibrium.
-
Water Removal: The presence of water can hydrolyze the imine back to the starting materials. Ensure the use of anhydrous solvents and consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark apparatus if compatible with your reaction conditions.
-
pH Optimization: Imine formation is typically favored under slightly acidic conditions (pH 4-5), which can be achieved by adding a catalytic amount of a mild acid like acetic acid. However, strongly acidic conditions should be avoided as they can lead to the polymerization of furfural or cleavage of the furan ring.[1]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Agent Selection: A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is preferred. Sodium triacetoxyborohydride (STAB) is a common choice for one-pot reductive aminations. Sodium cyanoborohydride is also effective but generates toxic byproducts. Sodium borohydride can be used, but it is often best to pre-form the imine before its addition to prevent the reduction of furfural to furfuryl alcohol.
-
Agent Activity: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
-
Premature Reduction of Furfural: If the reducing agent is too reactive or added too early, it can reduce furfural to furfuryl alcohol, a common byproduct.[2] As mentioned, using a milder reducing agent or a two-step procedure (imine formation followed by reduction) can mitigate this.
-
Reaction Temperature: While gentle heating can promote imine formation, excessive temperatures can lead to side reactions and decomposition. Monitor the reaction temperature closely.
Q2: I am observing significant amounts of furfuryl alcohol as a byproduct. How can I prevent this?
The formation of furfuryl alcohol is a clear indication that the furfural is being reduced before it can effectively react with the p-toluidine to form the imine.
Troubleshooting Steps:
-
Change the Order of Addition: If performing a one-pot synthesis, allow the furfural and p-toluidine to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before introducing the reducing agent.
-
Use a Milder Reducing Agent: Switch to a less reactive borohydride reagent, such as sodium triacetoxyborohydride (STAB), which is known for its selectivity in reductive aminations.
-
Control the Reaction Temperature: Lowering the reaction temperature during the addition of the reducing agent can help to control its reactivity.
Q3: My final product is contaminated with a higher molecular weight impurity. What could it be and how do I avoid it?
A common higher molecular weight byproduct in reductive aminations is the formation of a tertiary amine, in this case, N,N-difurfuryl-p-toluidine. This occurs when the initially formed this compound (a secondary amine) reacts with another molecule of furfural and is subsequently reduced.
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the amine (p-toluidine) relative to the aldehyde (furfural). This will favor the formation of the secondary amine and reduce the likelihood of the product reacting further.
-
Slow Addition of Furfural: If the reaction is sensitive to this side product, consider the slow addition of furfural to the reaction mixture containing p-toluidine and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of dialkylation.
Q4: The NMR spectrum of my product shows unexpected signals, suggesting the furan ring may have opened. Is this possible and how can I prevent it?
Yes, the furan ring is susceptible to opening under certain conditions, particularly in the presence of strong acids and water, which can lead to the formation of 1,4-dicarbonyl compounds.[1]
To maintain the integrity of the furan ring:
-
Strict pH Control: Avoid the use of strong, aqueous acids. If an acid catalyst is required for imine formation, use a mild, non-aqueous acid like acetic acid in catalytic amounts.[1]
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry, as water can facilitate ring-opening reactions.[1]
-
Inert Atmosphere: While less common for this specific reaction, air oxidation can form peroxides that may lead to ring cleavage.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good general practice.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a two-step sequence within a one-pot reaction:
-
Imine Formation: The nitrogen of the p-toluidine acts as a nucleophile, attacking the carbonyl carbon of furfural. This is followed by dehydration to form an N-furfurylidene-p-toluidine (imine or Schiff base) intermediate.
-
Reduction: A hydride reducing agent then selectively reduces the C=N double bond of the imine to yield the final product, this compound.
Q2: Can I use catalytic hydrogenation for the reduction step?
Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) is a viable method for the reduction of the imine.[3] However, care must be taken as some catalysts can also reduce the furan ring, leading to the formation of tetrahydrofurfuryl derivatives, especially under harsh conditions (high pressure and temperature).[2]
Q3: My reaction mixture has turned dark brown/black. Is this normal?
Furfural is known to be unstable and can polymerize, especially in the presence of acids or heat, leading to the formation of dark-colored, resinous materials. While some color change is expected, a very dark or black mixture could indicate significant degradation of the starting material and a likely reduction in yield. To minimize this, use purified furfural, avoid excessive heat, and control the amount of acid catalyst.
Q4: What is the best way to purify the final product?
Purification of this compound will depend on the impurities present.
-
Extraction: A standard aqueous workup can remove water-soluble impurities and any remaining salts from the reducing agent.
-
Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from unreacted starting materials and byproducts like furfuryl alcohol and the tertiary amine.
-
Distillation: If the product is thermally stable, vacuum distillation can be a suitable method for purification.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step.
Experimental Protocols
One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add p-toluidine (1.0 eq.) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Addition of Aldehyde and Acid: Add freshly distilled furfural (1.0-1.1 eq.) followed by a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the stirring mixture. The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reducing Agent | NaBH₄ (one-pot) | NaBH(OAc)₃ | H₂/Pd-C | A: Significant furfuryl alcohol byproduct. B: Good yield of desired product. C: Potential for furan ring reduction. |
| Solvent | Methanol | Dichloromethane | Tetrahydrofuran | A: Protic, can participate in side reactions. B & C: Aprotic, generally preferred. |
| Acid Catalyst | None | Acetic Acid (cat.) | HCl (aq.) | A: Slow imine formation. B: Optimal for imine formation. C: Risk of furfural polymerization and ring opening. |
| Stoichiometry (Furfural:p-toluidine) | 1.2 : 1 | 1 : 1.2 | 1 : 1 | A: Increased risk of dialkylation. B: Favors secondary amine formation. C: Standard, but may require optimization. |
Visualizations
References
Technical Support Center: Purification of Product from Unreacted p-Toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted p-toluidine from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted p-toluidine from a reaction mixture?
A1: The most common and effective methods for removing unreacted p-toluidine include:
-
Acid-Base Extraction: This technique leverages the basic nature of p-toluidine to separate it from neutral or acidic products.[1][2][3][4]
-
Chromatography: Column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating p-toluidine from the desired product based on differences in polarity and other physicochemical properties.[5][6][7][8]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can effectively remove p-toluidine as an impurity.[8][9][10][11][12][13][14][15]
-
Distillation or Sublimation: For products with significantly different boiling points from p-toluidine, distillation (especially under vacuum) or sublimation can be an effective separation method.[9][10][16][17]
Q2: My product is sensitive to acid. Can I still use acid-base extraction to remove p-toluidine?
A2: If your product is acid-sensitive, using a strong acid like HCl for extraction may not be suitable. However, you can consider using a milder acidic solution, such as aqueous ammonium chloride, which has a pH of around 5-6.[18] Alternatively, you could explore other purification methods like chromatography or recrystallization that do not involve acidic conditions.
Q3: I'm seeing a brown/reddish color in my product after removing p-toluidine. What could be the cause?
A3: p-Toluidine is known to darken upon exposure to air and light, which may indicate degradation or the formation of colored impurities.[8][16] These colored impurities might persist through the initial purification steps. Further purification, such as treatment with activated charcoal during recrystallization or column chromatography, may be necessary to remove these colored byproducts.
Q4: How can I monitor the removal of p-toluidine during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[8] By spotting the crude mixture, the purified fractions, and a standard of p-toluidine on a TLC plate, you can visually assess the removal of the unreacted starting material. HPLC can also be used for more quantitative analysis of the purity of your product.[5][6][7]
Troubleshooting Guides
Acid-Base Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete removal of p-toluidine. | Insufficient amount of acid used. | Ensure a molar excess of acid is used to fully protonate the p-toluidine. |
| Inefficient mixing of aqueous and organic layers. | Shake the separatory funnel vigorously to ensure thorough mixing and facilitate the transfer of the p-toluidinium salt to the aqueous layer. | |
| Emulsion formation during extraction. | High concentration of reactants or product. | Dilute the reaction mixture with more organic solvent. Gentle swirling instead of vigorous shaking can also help. Adding brine (saturated NaCl solution) can help break up emulsions.[18] |
| Product loss into the aqueous layer. | Product has some basicity. | Use a milder acid for the extraction. Perform the extraction at a lower temperature to minimize the solubility of the product in the aqueous layer. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product and p-toluidine co-crystallize. | Similar solubility of the product and p-toluidine in the chosen solvent. | Screen for a different recrystallization solvent where the solubility of your product and p-toluidine differ significantly at high and low temperatures.[12][14][15] |
| Oily precipitate instead of crystals. | The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). | Use a lower-boiling point solvent. Alternatively, use a larger volume of the same solvent. |
| Low recovery of the purified product. | Product is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals.[12][14] |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of product and p-toluidine. | Inappropriate solvent system (eluent). | Perform TLC analysis with different solvent systems to find an eluent that provides good separation between your product and p-toluidine. A gradient elution might be necessary. |
| Streaking of p-toluidine on the column. | Interaction of the basic p-toluidine with the acidic silica gel. | Neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[8] Alternatively, use a different stationary phase like alumina.[8] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removing p-Toluidine
This protocol describes the separation of p-toluidine from a neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).[1][2]
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The protonated p-toluidine (p-toluidinium chloride) will move into the aqueous layer.[1][3]
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of p-toluidine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.[18]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[1][18]
-
(Optional) Recovery of p-Toluidine: Combine the acidic aqueous layers. Basify the solution with a strong base (e.g., NaOH) until it is alkaline. The p-toluidine will precipitate out or can be extracted back into an organic solvent.[1]
Protocol 2: Purification by Recrystallization
This protocol assumes the product is a solid and p-toluidine is a minor impurity.
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while p-toluidine has different solubility characteristics.[12][14] Common solvents for recrystallizing products from p-toluidine reactions include ethanol, petroleum ether, or ethanol/water mixtures.[9][10][11]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
The following table provides a qualitative comparison of the different purification methods. The actual efficiency will depend on the specific properties of the product.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | Good to Excellent | High | Fast, simple, and scalable. | Not suitable for acid/base sensitive products. Emulsions can be an issue. |
| Recrystallization | Excellent | Moderate to High | Can yield very pure material. | Requires the product to be a solid. Finding a suitable solvent can be time-consuming. |
| Column Chromatography | Excellent | Moderate | Applicable to a wide range of compounds. Provides high purity. | Can be time-consuming and requires larger volumes of solvent. Potential for product decomposition on the stationary phase. |
| Distillation/Sublimation | Good to Excellent | High | Effective for volatile compounds. | Requires a significant difference in boiling points between the product and p-toluidine. |
Visualizations
Caption: Workflow for removing p-toluidine via acid-base extraction.
Caption: General workflow for purification by recrystallization.
References
- 1. magritek.com [magritek.com]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
- 7. p-Toluidine | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of p-Toluidine - Chempedia - LookChem [lookchem.com]
- 10. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Sciencemadness Discussion Board - Preparation of p-Toluidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. mt.com [mt.com]
- 16. Sciencemadness Discussion Board - Preparation of p-Toluidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: N-Furfuryl-p-toluidine Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Furfuryl-p-toluidine, specifically focusing on its degradation under acidic conditions. The information provided is based on general principles of forced degradation studies and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
Forced degradation studies are essential in pharmaceutical development to understand the chemical stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions, such as heat, light, oxidation, and acidic or basic environments, to accelerate its degradation.[2][3] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[1][3] This information is crucial for formulation development, determining storage conditions, and ensuring the safety and efficacy of the final drug product.[2]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
While specific data on this compound is limited, based on its structure (a furan ring attached to a toluidine moiety), the following degradation pathways are plausible under acidic conditions:
-
Hydrolysis of the furfuryl group: The ether linkage in the furfuryl group can be susceptible to acid-catalyzed hydrolysis, potentially leading to the formation of p-toluidine and furfuryl alcohol or its degradation products.
-
Ring-opening of the furan moiety: Furan rings can undergo acid-catalyzed ring-opening reactions, leading to the formation of various aldehydes and ketones.
-
Oxidation: Depending on the experimental conditions (e.g., presence of oxygen), oxidation of the toluidine moiety or the furfuryl group may occur.
-
Polymerization/Resinification: Furfural and its derivatives are known to polymerize or form resinous materials under acidic conditions, which can lead to the loss of the parent compound and the formation of insoluble materials.[4][5]
Q3: What are the typical stress conditions for acidic degradation studies?
According to ICH guidelines, typical acidic conditions for forced degradation studies involve the use of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] The concentration and temperature can be varied to achieve the desired level of degradation, which is generally recommended to be between 5-20%. Common starting conditions include:
-
0.1 N HCl at room temperature
-
0.1 N HCl at elevated temperatures (e.g., 40-80°C)
The duration of the study can range from a few hours to several days, depending on the stability of the molecule.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the acidic degradation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | - Insufficiently harsh stress conditions (acid concentration, temperature, or time).- High stability of the compound under the tested conditions. | - Increase the acid concentration (e.g., to 1 N HCl).- Increase the temperature.- Extend the duration of the study.- Consider using a combination of stressors (e.g., acid and heat). |
| Complete or excessive degradation | - Stress conditions are too harsh. | - Decrease the acid concentration.- Lower the temperature.- Reduce the exposure time.- Perform a time-course study to find the optimal degradation level (5-20%). |
| Formation of insoluble material (tar/resin) | - Polymerization of furfural-related degradation products under acidic conditions.[4][5] | - Use milder acidic conditions.- Analyze samples at earlier time points before significant polymerization occurs.- Employ analytical techniques that can characterize insoluble materials (e.g., FTIR, solid-state NMR). |
| Poor peak shape or resolution in HPLC analysis | - Co-elution of degradation products with the parent compound.- Interaction of the analyte with the stationary phase. | - Optimize the HPLC method (e.g., change mobile phase composition, gradient profile, column chemistry, or pH).- A stability-indicating method should be developed and validated. |
| Mass imbalance (sum of parent and degradants is less than 100%) | - Formation of non-UV active or volatile degradation products.- Incomplete detection of all degradants.- Adsorption of compounds onto container surfaces. | - Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector.- Check for the formation of volatile compounds using headspace GC-MS.- Use inert sample containers (e.g., silanized glass). |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
Objective: To induce and analyze the degradation of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 N and 0.1 N solutions
-
Sodium hydroxide (NaOH), 1 N and 0.1 N solutions for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Condition A (Mild): To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature.
-
Condition B (Moderate): To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Place the mixture in a water bath at 60°C.
-
Condition C (Harsh): To 1 mL of the stock solution, add 1 mL of 1 N HCl. Place the mixture in a water bath at 60°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent volume and concentration of NaOH to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Initial Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Development Strategy:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the stressed (degraded) samples.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and their resolution from the parent peak.
-
If resolution is poor, modify the gradient slope, mobile phase composition (e.g., use methanol instead of acetonitrile, change the pH), or try a different column chemistry (e.g., phenyl-hexyl).
-
The final method should demonstrate baseline separation between the parent peak and all significant degradation peaks.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for achieving optimal degradation levels.
References
Technical Support Center: Optimizing Reaction Conditions for Furfural and p-Toluidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-furfurylidene-p-toluidine from furfural and p-toluidine. This guide includes a detailed experimental protocol, troubleshooting advice, frequently asked questions, and optimized reaction condition data to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-furfurylidene-p-toluidine?
The reaction is a condensation reaction between the aldehyde group of furfural and the primary amine group of p-toluidine to form a Schiff base (an imine) and water.
Q2: What is the most common catalyst for this type of reaction?
While the reaction can sometimes proceed without a catalyst, a catalytic amount of a weak acid, such as glacial acetic acid, is often added to increase the reaction rate.[1][2]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] The disappearance of the starting material spots (furfural and p-toluidine) and the appearance of a new spot for the product indicate the reaction's progression.
Q4: How do I confirm the successful synthesis of the Schiff base?
Successful synthesis can be confirmed through various spectroscopic techniques. The most definitive evidence in Infrared (IR) Spectroscopy is the appearance of a strong absorption band for the imine (C=N) bond, typically in the range of 1625-1670 cm⁻¹.[1] Concurrently, the N-H stretching bands of the primary amine (p-toluidine) and the C=O stretching band of the aldehyde (furfural) should disappear.[1] ¹H NMR and ¹³C NMR spectroscopy can further confirm the structure of the final product.
Q5: What are the common side reactions or sources of impurities?
The primary side reaction is the degradation of furfural, which can occur under acidic conditions and at elevated temperatures. Additionally, impurities in the starting materials, particularly the oxidation of p-toluidine (which may darken upon exposure to air and light), can interfere with the reaction and introduce impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Reaction temperature is too low. - Reaction time is insufficient. - Purity of starting materials is low. - Catalyst is inactive or absent. | - Consider refluxing the reaction mixture for a few hours.[1] - Monitor the reaction by TLC to determine the optimal reaction time.[1] - Ensure the purity of furfural and p-toluidine. Use freshly opened or purified reagents if necessary.[1] - Add a few drops of glacial acetic acid as a catalyst.[2] |
| Product Decomposes During Purification | - The Schiff base is susceptible to hydrolysis, especially in the presence of acid and water.[1] - Decomposition on silica gel during column chromatography.[1] | - If an aqueous workup is necessary, perform it quickly and use a non-protic solvent for extraction.[1] - For column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use alumina as the stationary phase.[1] - Recrystallization from a suitable non-protic solvent is often the most effective purification method for Schiff bases.[1] |
| Dark-Colored Reaction Mixture or Product | - Degradation of furfural. - Oxidation of p-toluidine. | - Avoid excessively high reaction temperatures or prolonged reaction times. - Use high-purity, colorless p-toluidine. |
| Multiple Spots on TLC of the Final Product | - Incomplete reaction. - Presence of side products or impurities. - Decomposition of the product on the TLC plate. | - Increase the reaction time or consider gentle heating. - Purify the crude product using recrystallization or careful column chromatography. - Spot the TLC plate and develop it immediately. |
Data Presentation: Reaction Condition Optimization
The yield of N-furfurylidene-p-toluidine is highly dependent on the reaction conditions. The following table summarizes various reported methodologies for Schiff base synthesis to provide a basis for optimization. Note: The data presented here is representative of general Schiff base syntheses and should be used as a starting point for the optimization of the specific reaction between furfural and p-toluidine.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Glacial Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 | >90 | [3] |
| None (Mechanochemical) | Solvent-free | Room Temperature | 0.25-0.5 | Good to Excellent | [4] |
| None | Methanol | Room Temperature | Not Specified | High | [5] |
| Lewis Acids (e.g., ZnCl₂) | Toluene | Reflux | 8-12 | 60-75 | [2] |
| None | Dichloromethane | Room Temperature | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-furfurylidene-p-toluidine (Conventional Method)
This protocol provides a generalized method for the synthesis of N-furfurylidene-p-toluidine based on common laboratory practices for Schiff base formation.
Materials:
-
Furfural
-
p-Toluidine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add furfural (1 equivalent).
-
Add a catalytic amount (5-10 drops) of glacial acetic acid to the mixture.[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[2]
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualizations
References
Technical Support Center: Chromatographic Purification of N-Furfuryl-p-toluidine
This guide provides technical support for researchers, scientists, and drug development professionals on the selection of chromatographic columns and conditions for the purification of N-Furfuryl-p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For a moderately polar compound like this compound, a secondary amine, standard silica gel (SiO₂) is the most common and recommended stationary phase for normal-phase flash column chromatography.[1] However, basic compounds like amines can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to poor separation or tailing.[2]
If issues arise, consider these alternatives:
-
Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which minimizes the strong interactions with basic analytes, often resulting in better peak shape and more predictable elution.[2][3]
-
Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[1]
-
Reversed-Phase C18 Silica: If the compound or impurities are very polar, reversed-phase chromatography might be a suitable option, using a nonpolar C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5]
Q2: How do I select an appropriate mobile phase (solvent system)?
A2: The best method for selecting a mobile phase is to perform preliminary screening using Thin Layer Chromatography (TLC) .[6][7] The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[6][8][9]
Recommended Starting Solvent Systems for TLC Analysis:
| Polarity | Solvent System | Typical Starting Ratio (v/v) | Notes |
| Low to Medium | Hexanes / Ethyl Acetate | 9:1 to 7:3 | A standard and versatile system for compounds of moderate polarity.[1][10] |
| Medium to High | Dichloromethane / Methanol | 99:1 to 95:5 | Effective for more polar compounds.[10][11] Be aware that using over 10% methanol can risk dissolving the silica gel.[10] |
| For Basic Amines | Hexanes / Ethyl Acetate with Triethylamine (TEA) | Add 0.1-2% TEA | The addition of a small amount of a basic modifier like triethylamine (TEA) can significantly improve peak shape and prevent tailing by neutralizing acidic sites on the silica gel.[7][8][12] |
Adjust the ratio of the polar solvent (e.g., Ethyl Acetate) to achieve the target Rf value. If the spot stays at the baseline, increase the polarity; if it runs to the solvent front, decrease the polarity.[6]
Q3: Should I perform isocratic or gradient elution?
A3:
-
Isocratic Elution: Using a single, unchanging solvent composition is simpler and sufficient if the impurities are well-separated from the product on the TLC plate.
-
Gradient Elution: This is recommended for complex mixtures or when impurities are very close to the product.[8] Start with a lower polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity during the column run. This allows for better separation of less polar impurities first, followed by the elution of your target compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
-
Slurry Preparation: In a beaker, add the required amount of silica gel and pour in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) until a pourable slurry is formed.
-
Column Packing:
-
Ensure the column is vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1-2 cm).[9][13]
-
Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[13][14]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[15]
-
Open the stopcock and drain the solvent until it is just level with the top of the sand layer. Never let the column run dry. [14]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.[16] Carefully add the solution to the top of the column using a pipette.[9]
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[17] Carefully add this powder to the top of the column.[17]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions immediately.[9]
-
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not elute or is moving very slowly. | 1. Mobile phase polarity is too low. 2. Strong interaction between the amine and acidic silica gel.[2] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize the silica.[8][12] 3. Switch to a more polar solvent system, such as dichloromethane/methanol.[10] |
| Poor separation between the product and impurities. | 1. Mobile phase is too polar, causing compounds to elute together. 2. Column was packed improperly, leading to channeling.[18] 3. Column is overloaded with the sample. | 1. Decrease the polarity of the mobile phase. 2. Use a shallow gradient elution for better resolution.[8] 3. Ensure the column is packed uniformly without cracks or air bubbles.[18] Consider repacking if necessary. 4. Use a larger column or reduce the amount of sample loaded. |
| Streaking or "tailing" of spots on TLC and in fractions. | 1. Compound is interacting too strongly with the stationary phase (common for amines on silica).[2] 2. The sample is not fully dissolved when loaded or is precipitating on the column. | 1. Add a basic modifier like triethylamine (0.1-2%) to the mobile phase.[7] 2. Consider switching to an amine-functionalized or alumina column.[1][2][3] 3. Ensure the sample is fully dissolved before loading. Use a stronger, minimal-volume solvent for initial dissolution if needed.[19] |
| Compound came off in the first few fractions (in the solvent front). | 1. The mobile phase is far too polar.[19] | 1. Repeat the purification using a significantly less polar mobile phase. Re-evaluate your solvent system using TLC.[19] |
| Cracks appear in the silica bed during the run. | 1. The column was run dry at some point. 2. Heat generated from the adsorption of a very polar sample or solvent. | 1. Ensure the solvent level never drops below the top of the stationary phase.[14] 2. Pack the column again. When using highly polar solvents, ensure packing is done slowly to dissipate heat. |
Visual Guides
Workflow for Column Selection
Caption: Workflow for selecting the optimal chromatographic conditions.
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation results.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. sorbtech.com [sorbtech.com]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 13. orgsyn.org [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. biotage.com [biotage.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 19. Chromatography [chem.rochester.edu]
Preventing oxidation and color change of N-Furfuryl-p-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation and color change of N-Furfuryl-p-toluidine during their experiments.
Troubleshooting Guide
Issue 1: Rapid Color Change of this compound Solution Upon Preparation
Question: My freshly prepared solution of this compound in an organic solvent (e.g., ethanol, ethyl acetate) is rapidly turning yellow/brown. What is causing this and how can I prevent it?
Answer:
This rapid discoloration is a classic sign of oxidation. This compound, being an aromatic amine with a furan moiety, is susceptible to air oxidation, which can be accelerated by light and residual acids. The color change is due to the formation of highly conjugated oxidized species.
Immediate Corrective Actions:
-
Work under an inert atmosphere: The most effective immediate solution is to handle the compound and its solutions under an inert gas blanket (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.[1]
-
Use deoxygenated solvents: Solvents can contain dissolved oxygen. Purge your solvent with nitrogen or argon for at least 15-30 minutes before use to remove dissolved oxygen.[1]
-
Protect from light: Wrap your reaction flask or storage vial with aluminum foil to prevent photo-oxidation. Aromatic amines can be light-sensitive.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid color change.
Issue 2: Degradation of Solid this compound During Storage
Question: The solid this compound in my stock bottle has darkened over time. Is it still usable? How should I store it properly?
Answer:
Darkening of the solid indicates degradation, likely due to slow oxidation from atmospheric oxygen and exposure to light over time.[2] The purity of the material is compromised. For sensitive experiments, it is advisable to purify the compound before use.
Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of oxidative degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen. |
| Light | Amber vial or wrapped in foil | Protects from light-induced degradation.[3][4] |
| Container | Tightly sealed container | Prevents moisture and air ingress.[5][6] |
Purification Protocol for Degraded this compound:
A common method for purifying aromatic amines is recrystallization or column chromatography. Given the potential for oxidation, it's crucial to perform these procedures with care.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, hexane/ethyl acetate).
-
Dissolution: In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve the darkened compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and reflux for 5-10 minutes.
-
Filtration: While hot, filter the solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a low temperature (e.g., 40 °C).[7]
-
Storage: Immediately store the purified, dry solid under the recommended conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound oxidation?
A1: The oxidation likely proceeds via two main pathways:
-
Oxidation of the amine: The secondary amine can be oxidized to form a radical cation, which can then undergo further reactions, leading to colored oligomeric or polymeric byproducts.[8] Aromatic amines are known to undergo oxidative coupling reactions.
-
Oxidation of the furan ring: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various carbonyl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. furan.com [furan.com]
- 4. mpfs.io [mpfs.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Purification of p-Toluidine - Chempedia - LookChem [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pilot-Scale Synthesis of N-Furfuryl-p-toluidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-Furfuryl-p-toluidine to pilot production levels. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the reductive amination of furfural with p-toluidine. This reaction involves the formation of an imine intermediate from furfural and p-toluidine, which is then reduced to the desired secondary amine, this compound.
Q2: What are the critical process parameters to control during the scale-up of this reaction?
When scaling up the synthesis of this compound, it is crucial to control the following parameters:
-
Temperature: To minimize side reactions and ensure optimal catalyst activity.
-
Pressure: Particularly when using gaseous reducing agents like hydrogen.
-
Reactant Molar Ratio: To drive the reaction to completion and minimize unreacted starting materials.
-
Catalyst Selection and Loading: The choice of catalyst significantly impacts reaction rate, selectivity, and yield.
-
Solvent Selection: The solvent should be inert to the reaction conditions and facilitate both the reaction and subsequent product isolation.
-
Mixing/Agitation: Adequate mixing is essential for mass and heat transfer, especially in larger reactors.
Q3: What are the common side reactions to be aware of during the synthesis?
Common side reactions include:
-
Over-reduction: Reduction of the furan ring.
-
Polymerization: Furfural and furfuryl alcohol can polymerize under acidic conditions.[1][2]
-
Hydrogenation of the Aldehyde: Reduction of furfural to furfuryl alcohol before amination.
-
Disproportionation: Of the intermediate imine.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of reactants and the formation of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile components and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the conversion of the aldehyde to the amine.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the pilot-scale synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion of Furfural | 1. Inactive or poisoned catalyst.2. Insufficient reaction temperature or pressure.3. Poor mixing.4. Incorrect molar ratio of reactants. | 1. Ensure the catalyst is fresh or properly activated. Consider catalyst screening to find a more robust option.2. Gradually increase the temperature and/or pressure within safe operating limits.3. Increase the agitation speed to improve mass transfer.4. Use a slight excess of p-toluidine to drive the reaction forward. |
| Formation of Furfuryl Alcohol | The reduction of furfural is competing with the imine formation. | 1. Optimize the reaction conditions to favor imine formation before reduction. This can be a two-step, one-pot reaction where the imine is formed first, followed by the addition of the reducing agent.[3] 2. Choose a catalyst that is more selective for imine reduction over aldehyde reduction. |
| Product is Dark/Polymerized | 1. Reaction temperature is too high.2. Presence of acidic impurities that catalyze polymerization of furfural.[1][2] | 1. Lower the reaction temperature.2. Ensure all reactants and the solvent are free from acidic impurities. Consider using a mild base to neutralize any acid present. |
| Difficult Product Isolation/Purification | 1. The product is soluble in the reaction solvent.2. Formation of emulsions during workup. | 1. Select a solvent from which the product will precipitate upon cooling or can be easily removed by distillation.2. For extractions, use brine washes to break emulsions. Consider alternative purification methods like crystallization or vacuum distillation. |
| Incomplete Reduction of Imine | 1. Insufficient amount of reducing agent.2. Deactivation of the reducing agent. | 1. Increase the equivalents of the reducing agent.2. Ensure the reducing agent is added under an inert atmosphere if it is air/moisture sensitive. |
Experimental Protocols
The following is a generalized protocol for the pilot-scale synthesis of this compound based on reductive amination principles. Note: This protocol should be optimized at a smaller scale before implementation in a pilot plant.
Synthesis of this compound via Catalytic Hydrogenation
Reactants and Materials:
| Component | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |
| Furfural | 96.08 | 1.0 | Should be freshly distilled to remove polymeric impurities. |
| p-Toluidine | 107.15 | 1.0 - 1.2 | A slight excess may improve conversion.[4] |
| Catalyst (e.g., Pd/C, Ni, Ru-based) | - | 1-5 mol% | Catalyst choice is critical and should be screened at the lab scale.[5][6] |
| Solvent (e.g., Methanol, Ethanol, Toluene) | - | - | Should be dry and free of acids. |
| Hydrogen (H₂) | 2.02 | Excess | High-purity hydrogen should be used. |
Procedure:
-
Reactor Setup: The reaction should be carried out in a pilot-scale hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.
-
Charging the Reactor: Charge the reactor with p-toluidine and the solvent under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Add the catalyst to the reactor. If using a slurry, it can be pumped into the reactor.
-
Furfural Addition: Slowly add freshly distilled furfural to the reactor. The addition rate should be controlled to manage the initial exotherm from imine formation.
-
Inerting: Purge the reactor several times with nitrogen to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 80-150 °C). The optimal temperature and pressure will depend on the chosen catalyst.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC. The reaction is complete when the starting materials are consumed.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the catalyst. The filtration should be done under an inert atmosphere if the catalyst is pyrophoric.
-
Product Isolation: The product can be isolated by removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
Data Presentation
Table 1: Comparison of Catalytic Systems for Reductive Amination of Furfural (Literature Data for Similar Reactions)
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Reference |
| Rh | Al₂O₃ | 80 | 30 | Water/Ammonia | ~92 (Furfurylamine) | [7] |
| Ru | MACHO-BH | 90 | - (Transfer) | iPrOH | Moderate to Excellent | [8] |
| NiSi-T | - | 90 | 20 | Methanol/Ammonia | 94.2 (Furfurylamine) | |
| Ru₁Co₂₀ | HAP | 100 -> 180 | 15 (H₂ + NH₃) | p-xylene | High (Piperidine) | [9][10] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. redalyc.org [redalyc.org]
- 2. scielo.br [scielo.br]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Furfuryl-p-toluidine purity analysis by HPLC
A comprehensive guide to the purity analysis of N-Furfuryl-p-toluidine, comparing a primary High-Performance Liquid Chromatography (HPLC) method with an alternative Gas Chromatography (GC) approach. This document is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for quality control and impurity profiling.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. This guide provides a detailed comparison of a primary reversed-phase HPLC (RP-HPLC) method with an alternative Gas Chromatography (GC) method, offering insights into their respective performances and applications.
Comparative Experimental Workflow
The following diagram illustrates the logical flow for the purity analysis of a given this compound sample using two distinct chromatographic methods: a primary RP-HPLC method and a comparative GC method.
Caption: Comparative workflow for HPLC and GC purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the primary RP-HPLC method and the alternative GC method are provided below. These protocols are based on established analytical practices for similar aromatic amines.
Method 1: Primary Purity Analysis by RP-HPLC
This method utilizes reversed-phase chromatography, which is well-suited for separating moderately polar aromatic compounds like this compound from its potential impurities.
1. Materials and Reagents:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
3. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
4. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis and Calculation:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Method 2: Alternative Purity Analysis by Gas Chromatography (GC)
Gas chromatography offers an alternative approach, particularly for identifying volatile impurities. Aromatic amines can be analyzed directly using GC with an appropriate column.
1. Materials and Reagents:
-
This compound reference standard (≥99.5% purity)
-
Methanol (GC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
3. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Standard and Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1000 µg/mL): Prepare the sample solution in the same manner as the standard.
-
Filter solutions if necessary.
5. Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate purity using the area normalization method as described for the HPLC method.
Data Presentation and Performance Comparison
The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound and its potential impurities, which are postulated to be the unreacted starting materials, p-toluidine and furfural.
| Parameter | RP-HPLC Method | GC Method |
| Analyte Retention Time (min) | ||
| Furfural | ~2.5 | ~4.2 |
| p-Toluidine | ~3.1 | ~6.5 |
| This compound | ~7.8 | ~12.5 |
| Resolution (Rs) | ||
| Rs (Furfural / p-Toluidine) | > 2.0 | > 2.0 |
| Rs (p-Toluidine / Main Peak) | > 3.0 | > 3.0 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Analysis Time (min) | 15 | 20 |
| Advantages | - Excellent for non-volatile impurities- High precision and robustness- No high temperatures involved | - High sensitivity for volatile impurities- Excellent separation efficiency- FID provides universal response for hydrocarbons |
| Disadvantages | - May have lower sensitivity for very volatile impurities | - Requires thermal stability of the analyte- Potential for on-column degradation- Requires flammable gases |
Conclusion
Both RP-HPLC and GC are viable methods for the purity analysis of this compound.
The RP-HPLC method is presented as the primary choice due to its robustness, precision, and suitability for a wide range of potential non-volatile impurities without the need for high temperatures, which could risk degradation of the analyte.
The GC method serves as an excellent alternative or complementary technique. It offers superior sensitivity for volatile impurities such as the starting materials, furfural and p-toluidine. The choice between the methods will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. For comprehensive quality control, employing both techniques can provide a more complete impurity profile of this compound.
A Comparative Analysis of N-Furfuryl-p-toluidine and Other Furfurylamine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
N-Furfuryl-p-toluidine, a notable member of the furfurylamine derivative family, is gaining attention in medicinal chemistry for its potential therapeutic applications. This guide provides an objective comparison of its performance with other furfurylamine derivatives, supported by available experimental data. The furan nucleus is a key structural motif in numerous biologically active compounds, and its derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2]
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and the parent furfurylamine is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
| Property | This compound | Furfurylamine |
| Molecular Formula | C₁₂H₁₃NO | C₅H₇NO |
| Molecular Weight | 187.24 g/mol | 97.12 g/mol |
| LogP (octanol/water) | 2.9 (predicted) | 0.4 (predicted) |
| Melting Point | Not available | -70 °C |
| Boiling Point | Not available | 145-146 °C |
| Solubility | Not available | Miscible with water |
Biological Activity: A Comparative Overview
While direct comparative studies of this compound against a wide range of its close structural analogs are limited in publicly available literature, this section consolidates data from various studies on different classes of furfurylamine derivatives to provide a broader context for its potential activities.
Antioxidant Activity
Furfurylamine derivatives have been investigated for their ability to scavenge free radicals, a key mechanism in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals).
| Compound Class | Example Compound(s) | Antioxidant Activity (DPPH Assay, IC50) | Reference |
| α-Furfuryl-2-alkylaminophosphonates | Compound 5e | 35.23 µg/mL | [3] |
| Ascorbic Acid (Standard) | 39.42 µg/mL | [3] | |
| Furan-derived Schiff bases and cyclized derivatives | Various derivatives | Generally reported but specific IC50 values for direct comparison are not available. | [2] |
It is important to note that the antioxidant activity of these derivatives is highly dependent on their substitution patterns. For instance, the presence of electron-donating groups can enhance antioxidant potential.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of furfurylamine derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a hallmark of inflammation.
| Compound Class | Example Compound(s) | Anti-inflammatory Activity (NO Inhibition, IC50) | Reference |
| Furan-containing hybrid molecules | H2 and H4 | Not explicitly reported as NO inhibition, but showed significant anti-arthritic activity. | [4] |
| Furanocoumarins | Bergapten, Oxypeucedanin hydrate | ED50 values of 1.6±0.003 mg/kg and 126.4±0.011 mg/kg in a carrageenan-induced foot edema model. | [2] |
The anti-inflammatory effects of furan derivatives are thought to be mediated through the modulation of various signaling pathways, including MAPK and NF-κB.[2]
Antimicrobial Activity
Several studies have explored the antimicrobial properties of furfurylamine derivatives against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.
| Compound Class | Example Compound(s) | Target Microorganism | Antimicrobial Activity (MIC) | Reference |
| Substituted Phenylfuranylnicotinamidines | Compounds 4a and 4b | Staphylococcus aureus | 10 µM | [5] |
| N-alkylfurfurylacetamides | N-benzyl-N-furfurylacetamide, N-cyclohexyl-N-furfurylacetamide | Various bacteria and fungi | Data reported as inhibition zones, not MIC values. | [1] |
| Sarcosine derivatives | Sarumine | S. aureus, B. subtilis | 8 µg/mL | [6] |
The antimicrobial efficacy of these compounds is influenced by the nature of the substituents on the furan and amine moieties.
Cytotoxic Activity
The potential of furfurylamine derivatives as anticancer agents has been investigated by evaluating their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to express the potency of the compound in inhibiting cell growth.
| Compound Class | Example Compound(s) | Cancer Cell Line | Cytotoxic Activity (IC50/GI50) | Reference |
| Substituted Phenylfuranylnicotinamidines | Compound 4e | Panel of 60 human cancer cell lines | Submicromolar GI50 value of 0.83 µM | [5] |
| Furan-derived allocolchicinoids | Compound 10c | AsPC-1, HEK293, Jurkat, W1308 | Potent activity reported, specific IC50 values vary. | [7] |
Potential Signaling Pathway Modulation: The Nrf2 Pathway
The biological activities of some furfurylamine derivatives and related aromatic amines may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept at low levels by its repressor Keap1, which targets it for degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Caption: Potential activation of the Nrf2 signaling pathway by furfurylamine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of furfurylamine derivatives.
Synthesis: Reductive Amination of Furfural with p-Toluidine
This procedure describes a general method for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Materials:
-
Furfural
-
p-Toluidine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable reaction vessel, dissolve furfural (1.0 eq) and p-toluidine (1.0-1.2 eq) in methanol.
-
Add Pd/C catalyst (1-5 mol%) to the solution.
-
Seal the reaction vessel and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir the reaction mixture at a specified temperature (e.g., 25-80 °C) for a designated time (e.g., 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Biological Assays
DPPH Radical Scavenging Assay (Antioxidant Activity)
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (dissolved in a suitable solvent)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of each concentration of the test compound or standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Treat the cells with various non-toxic concentrations of the test compounds for a specific pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at a specific wavelength (typically around 540 nm).
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value from the concentration-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Standard antibiotic or antifungal agent (as a positive control)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds and the positive control in the broth medium.
-
Add the microbial inoculum to each well.
-
Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Test compounds
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the concentration-response curve.
Conclusion
This compound and its derivatives represent a promising class of compounds with a diverse range of potential biological activities. While direct comparative data for this compound is still emerging, the broader family of furfurylamine derivatives has demonstrated significant antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The structure-activity relationships within this class are complex and highly dependent on the nature and position of substituents. Further research involving the synthesis and systematic biological evaluation of a focused library of N-aryl and N-alkyl furfurylamines, including this compound and its isomers, is warranted to elucidate its full therapeutic potential and to identify lead compounds for drug development. The experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of furanoallocolchicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity assay of N-Furfuryl-p-toluidine and its analogues
Comparative Cytotoxicity of N-Furfuryl-p-toluidine Analogues
The cytotoxic activity of various furan derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. Lower IC50 values indicate higher potency.
A summary of the IC50 values for several furan-containing compounds from different studies is presented below. These compounds, while not direct derivatives of this compound in all cases, share the furan moiety and provide insights into the potential anticancer activity of this class of compounds.
| Compound/Analogue | Cell Line | Assay Type | IC50 (µM) | Reference |
| Furan Derivative 1 | HeLa (Cervical Cancer) | CCK-8 | 0.08 | [1] |
| Furan Derivative 4 | HeLa (Cervical Cancer) | CCK-8 | 8.79 | [1] |
| Furan Derivative 17 | HeLa (Cervical Cancer) | CCK-8 | 1.25 | [1] |
| Furan Derivative 20 | HeLa (Cervical Cancer) | CCK-8 | 3.54 | [1] |
| Furan Derivative 21 | HeLa (Cervical Cancer) | CCK-8 | 4.68 | [1] |
| Furan Derivative 24 | HeLa (Cervical Cancer) | CCK-8 | 0.45 | [1] |
| Furan Derivative 24 | SW620 (Colorectal Cancer) | CCK-8 | 10.56 | [1] |
| Furan Derivative 26 | SW620 (Colorectal Cancer) | CCK-8 | 15.32 | [1] |
| Furan Derivative 32 | HeLa (Cervical Cancer) | CCK-8 | 2.11 | [1] |
| Furan Derivative 32 | SW620 (Colorectal Cancer) | CCK-8 | 12.87 | [1] |
| Furan Derivative 35 | SW620 (Colorectal Cancer) | CCK-8 | 18.65 | [1] |
| Sugar Hydrazone 3 | HepG-2 (Liver Carcinoma) | Not Specified | Near Doxorubicin | [2] |
| Sugar Hydrazone 12 | HepG-2 (Liver Carcinoma) | Not Specified | Near Doxorubicin | [2] |
| Sugar Hydrazone 14 | HepG-2 (Liver Carcinoma) | Not Specified | Near Doxorubicin | [2] |
| Thiazolidinone 14b | MCF-7 (Breast Cancer) | MTT | 0.85 | [3] |
| Thiazolidinone 14b | MDA-MB-231 (Breast Cancer) | MTT | > 40 | [3] |
| 5-HMF Analogue 3a | Colo-205 (Colon Cancer) | SRB | Effective at 10 µg/mL | [4] |
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used to evaluate the anti-proliferative effects of this compound analogues.
Cell Viability Assays (MTT and MTS)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color (MTT) or a soluble formazan (MTS).
MTT Assay Protocol [5]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1 to 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
MTS Assay Protocol [5]
-
Cell Seeding and Treatment: Prepare cells and test compounds in a 96-well plate as described for the MTT assay.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate for 1 to 4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Reading: Record the absorbance at 490 nm using a 96-well plate reader.
CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.
CCK-8 Assay Protocol (General)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Compound Incubation: After 24 hours, add various concentrations of the test compounds to the wells.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxicity of compounds using cell-based assays.
Studies on certain furan derivatives suggest that their cytotoxic effects may be mediated through the modulation of specific signaling pathways.[1] For instance, the PI3K/Akt and Wnt/β-catenin signaling pathways have been implicated.[1]
Caption: Proposed mechanism of action for certain furan derivatives involving the PI3K/Akt and Wnt/β-catenin signaling pathways.
References
- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. updatepublishing.com [updatepublishing.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for N-Furfuryl-p-toluidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Furfuryl-p-toluidine, a potentially valuable building block in pharmaceutical and materials science, is typically achieved through the reductive amination of furfural with p-toluidine. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides a comparative overview of various catalytic systems applicable to this reaction, supported by experimental data from analogous reductive amination processes. While direct comparative studies on the synthesis of this compound are limited in publicly available literature, the data presented herein for similar reactions offer a strong foundation for catalyst selection and process optimization.
Performance of Catalytic Systems in Reductive Amination
The following table summarizes the performance of different catalysts in the reductive amination of aldehydes, which can serve as a predictive guide for the synthesis of this compound.
| Catalyst | Aldehyde Substrate | Amine Substrate | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Co-Im/SiO₂ | p-methoxybenzaldehyde | n-butylamine | - | 100 | 100 | - | - | 72-96 | [1][2] |
| Co-Phen/SiO₂ | p-methoxybenzaldehyde | n-butylamine | - | 100 | 100 | - | - | 72-96 | [1][2] |
| Co-DAB/SiO₂ | p-methoxybenzaldehyde | n-butylamine | - | 100 | 100 | - | - | 72-96 | [1][2] |
| Co-Mel/SiO₂ | p-methoxybenzaldehyde | n-butylamine | - | 100 | 100 | - | - | 72-96 | [1][2] |
| Ru/T-ZrO₂ | Furfural | Ammonia | - | 80 | - | 2.5 | - | 99 | [3] |
| Rh/Al₂O₃ | Furfural | Ammonia | Water | 80 | - | 2 | - | ~92 | [4] |
| Raney® Nickel | Furfuryl alcohol | Ammonia | - | - | 1.0 MPa (added) | - | - | 94.0 (for THF-amine) | [5][6] |
| Ru-MACHO-BH | Furfural | Aniline | iPrOH | 90 | - | 1 | >99 | - | [7] |
| Ru₁CoNP/HAP | Furfural | Ammonia | p-xylene | 100 then 180 | 1 MPa | 6 then 14 | >99 | 59 (for furfurylamine) | [8] |
Note: The data presented is for analogous reactions and should be considered indicative of potential catalyst performance for this compound synthesis. Optimization of reaction conditions for this specific transformation is recommended.
Experimental Protocols
Below is a generalized experimental protocol for the reductive amination of furfural with p-toluidine, based on common methodologies reported in the literature for similar reactions.
Materials:
-
Furfural
-
p-Toluidine
-
Selected Catalyst (e.g., Co-based composite, Ru/C, Pd/C, Raney Ni)
-
Solvent (e.g., Methanol, Ethanol, Toluene, or solvent-free)
-
Hydrogen Source (e.g., H₂ gas, formic acid, isopropanol)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Filtration system
-
Analytical equipment for product characterization (e.g., GC-MS, NMR)
Procedure:
-
Reactor Setup: The high-pressure autoclave reactor is thoroughly cleaned and dried.
-
Charging Reactants: The reactor is charged with furfural, p-toluidine (typically in a 1:1 to 1:1.2 molar ratio), the selected catalyst (e.g., 1-5 mol% relative to furfural), and the solvent.
-
Inert Atmosphere: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurization: If using hydrogen gas, the reactor is pressurized to the desired pressure (e.g., 10-50 bar).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-150 °C) and stirred for a specified duration (e.g., 2-24 hours). The progress of the reaction is monitored by taking small aliquots and analyzing them (e.g., by TLC or GC).
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.
-
Catalyst Separation: The reaction mixture is filtered to separate the heterogeneous catalyst. The catalyst can often be washed with a solvent and stored for potential reuse.
-
Product Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified using appropriate techniques such as distillation, crystallization, or column chromatography to obtain pure this compound.
-
Characterization: The structure and purity of the final product are confirmed using analytical methods like NMR, IR, and mass spectrometry.
Reaction Pathway and Experimental Workflow
The synthesis of this compound via reductive amination proceeds through a two-step mechanism. First, furfural reacts with p-toluidine to form an intermediate imine (Schiff base). Subsequently, the imine is reduced to the final secondary amine product.
Caption: General reaction pathway for the synthesis of this compound.
A typical experimental workflow for the catalytic synthesis is illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel | Semantic Scholar [semanticscholar.org]
- 6. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric and Chromatographic Quantification of Furfurals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely employed analytical techniques for the quantification of furfural and its derivatives, such as 5-hydroxymethylfurfural (HMF). The primary focus is on the validated spectrophotometric assay involving the reaction of the analyte with p-toluidine, often referred to as the Winkler method, and its comparison with the alternative, highly specific High-Performance Liquid Chromatography (HPLC) method. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their specific application.
The spectrophotometric determination of furfurals using p-toluidine relies on the formation of a colored product, N-Furfuryl-p-toluidine or a similar chromophore, which can be quantified by measuring its absorbance. This method is often favored for its simplicity and cost-effectiveness. However, its specificity and the toxicity of the reagents are notable drawbacks. In contrast, HPLC offers superior selectivity and sensitivity, making it a powerful alternative for complex matrices.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between performance, cost, and sample throughput. The following tables summarize the key performance parameters of the spectrophotometric assay using p-toluidine and a typical reversed-phase HPLC method for the quantification of HMF, a common furfural derivative.
Table 1: Comparison of Method Validation Parameters
| Parameter | Spectrophotometric Method (Winkler) | HPLC Method |
| Principle | Colorimetric reaction with p-toluidine and barbituric acid | Chromatographic separation and UV detection |
| Wavelength | 550 nm[1][2][3] | ~284 nm[4] |
| Linearity (R²) | ≥ 0.9976[1] | ≥ 0.999[5] |
| Limit of Detection (LOD) | ~2 µg/g[6] | ~0.0005 µg/mL[6] |
| Limit of Quantification (LOQ) | ~4 µg/g[6] | ~0.001 µg/mL[6] |
| Repeatability (RSD) | 1.2% - 6.97%[7][8] | 0.5% - 2.87%[7][8] |
| Reproducibility (RSD) | 1.7%[7] | 1.6%[7] |
| Recovery | 98.2%[8] | 97-108%[5] |
Table 2: Comparative Analysis of HMF in Honey Samples (µ g/100g )
| Sample | Spectrophotometric Method (Winkler) | HPLC Method |
| Honey 1 | Statistically significantly higher values reported[9] | Lower values reported[9] |
| Honey 2 | Generally 10-30% higher values observed[7] | Lower values observed[7] |
| Honey 3 | Values can be twice as high at low concentrations[7] | Lower values observed[7] |
Note: The Winkler method may yield higher HMF values due to the reaction of other furan-derivative aldehydes present in the sample, not just HMF.[9]
Experimental Protocols
Spectrophotometric Assay (Winkler Method)
This method is based on the reaction of furfurals with p-toluidine and barbituric acid to form a red-colored complex, the absorbance of which is measured at 550 nm.[3]
Reagents:
-
p-Toluidine Solution (10% m/v): Dissolve 10 g of p-toluidine in 50 mL of isopropanol, add 10 mL of glacial acetic acid, and dilute to 100 mL with isopropanol. This solution should be prepared fresh daily.[3]
-
Barbituric Acid Solution (0.5% m/v): Dissolve 500 mg of barbituric acid in 100 mL of distilled water, with gentle heating if necessary. This solution is stable for about a week.[3]
-
Carrez Solution I: Dissolve 15 g of potassium hexacyanoferrate(II) in water and make up to 100 mL.[2]
-
Carrez Solution II: Dissolve 30 g of zinc acetate in water and make up to 100 mL.[2]
-
HMF Standard Solutions: Prepare a stock solution and serial dilutions to establish a calibration curve.
Procedure:
-
Sample Preparation:
-
Weigh approximately 10 g of the honey sample and dissolve it in 20 mL of water.
-
Quantitatively transfer the solution to a 50 mL volumetric flask.
-
Add 1 mL of Carrez I solution, mix, then add 1 mL of Carrez II solution and mix again.
-
Dilute to the mark with water and filter, discarding the first 10 mL of the filtrate.[2]
-
-
Colorimetric Determination:
-
Pipette 2.0 mL of the sample filtrate into two separate test tubes.
-
To each tube, add 5.0 mL of the p-toluidine solution.
-
To one tube (the blank), add 1.0 mL of distilled water.
-
To the other tube (the sample), add 1.0 mL of the barbituric acid solution and mix.
-
Measure the absorbance of the sample against the blank at 550 nm after 3-4 minutes, when the color intensity reaches its maximum.[2]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of standard HMF solutions versus their concentrations.
-
Determine the concentration of HMF in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method
This method involves the chromatographic separation of the analyte on a reversed-phase column followed by UV detection.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A mixture of water and methanol (e.g., 95:5 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 284 nm.[4]
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5 g of the honey sample and dissolve it in 25 mL of water in a 50 mL volumetric flask.
-
Add 0.5 mL of Carrez I solution, mix, then add 0.5 mL of Carrez II solution and mix again.[5]
-
Dilute to the mark with water.
-
Filter the solution through a 0.45 µm membrane filter before injection.[5]
-
-
Chromatographic Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the HMF peak based on the retention time of a standard.
-
-
Quantification:
-
Prepare a series of standard HMF solutions of known concentrations and inject them to create a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of HMF in the sample by comparing its peak area with the calibration curve.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the spectrophotometric and HPLC assays.
Caption: Workflow for the spectrophotometric assay of furfurals.
References
- 1. mdpi.com [mdpi.com]
- 2. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 3. oiv.int [oiv.int]
- 4. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to N-Furfuryl-p-toluidine and N-Methyl-p-toluidine in Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical decision in the design and execution of synthetic routes. This guide provides a comparative analysis of N-Furfuryl-p-toluidine and N-Methyl-p-toluidine, two secondary aromatic amines with distinct structural features that influence their reactivity and utility in organic synthesis. While direct comparative experimental data is limited, this guide extrapolates their potential performance based on fundamental chemical principles and the known reactivity of their constituent moieties.
N-Methyl-p-toluidine is a well-established intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1][2][3] In contrast, this compound is a less common, though commercially available, reagent. The primary structural difference lies in the N-substituent: a methyl group versus a furfuryl group. This distinction has significant implications for the steric and electronic properties of the molecule, which in turn affect its reactivity.
Molecular and Physical Properties
A summary of the key properties of each compound is presented below. The data highlights the differences in molecular weight, formula, and physical state, which are important considerations for reaction stoichiometry and setup.
| Property | This compound | N-Methyl-p-toluidine |
| Structure | ||
| CAS Number | 3139-27-3[4] | 623-08-5[2] |
| Molecular Formula | C12H13NO[4] | C8H11N[2] |
| Molecular Weight | 187.24 g/mol | 121.18 g/mol [2] |
| Appearance | Not specified | Colorless to pale yellow liquid[3] |
| Boiling Point | Not specified | 212 °C[5] |
| Density | Not specified | 0.958 g/mL at 25 °C[5] |
Reactivity and Performance in Synthesis: A Theoretical Comparison
The differences in the N-substituent—a small, electron-donating alkyl group (methyl) versus a larger, aromatic heterocyclic group (furfuryl)—are expected to influence several aspects of their chemical behavior.
1. Nucleophilicity and Basicity:
-
N-Methyl-p-toluidine: The methyl group is a weak electron-donating group through induction, which slightly increases the electron density on the nitrogen atom compared to p-toluidine itself.[6] This makes it a competent nucleophile in reactions such as alkylations and acylations.[7]
-
This compound: The furfuryl group is more complex. The furan ring is aromatic and contains an oxygen atom. While the overall effect on the nitrogen's basicity is not readily predictable without experimental data, the lone pairs on the furan's oxygen and the pi-system of the ring could potentially interact with catalysts or reagents, leading to different reaction pathways or side products. The furan ring itself can undergo reactions like Diels-Alder cycloadditions or be sensitive to strong acids.[8][9]
2. Steric Hindrance:
The furfuryl group is significantly bulkier than the methyl group. This increased steric hindrance around the nitrogen atom in this compound is expected to:
-
Slow down the rate of reactions where the nitrogen atom is the nucleophile, especially with sterically demanding electrophiles.
-
Potentially improve selectivity in some reactions by disfavoring the formation of multiple substitution products. For example, in alkylation reactions, the formation of a tertiary amine might be less favorable compared to N-Methyl-p-toluidine.[10]
3. Potential for Metal Chelation:
The oxygen atom in the furfuryl group of this compound introduces a potential coordination site for metal catalysts. This could be advantageous in certain metal-catalyzed cross-coupling reactions by forming a chelating ligand that stabilizes the catalytic species. Conversely, it could also lead to catalyst inhibition in other systems.
4. Applications:
-
N-Methyl-p-toluidine is widely used as an intermediate in the synthesis of:
-
Dyes and Pigments: Particularly azo and triarylmethane dyes.[3][11]
-
Agrochemicals: Including pesticides like buprofezin.[12][13]
-
Pharmaceuticals: As a building block for various active pharmaceutical ingredients (APIs).[3][14]
-
Gasoline Additives: To increase the octane number as an antiknock agent.[15][16]
-
-
This compound: While specific, large-scale applications are not well-documented, its structure suggests potential use in:
-
Fine Chemicals and Pharmaceuticals: The furfuryl moiety is present in various biologically active compounds.[17]
-
Polymer Chemistry: Furfuryl alcohol, a related compound, is a monomer for furan resins.[18][19] this compound could potentially be explored as a modifier or building block in polymer applications.
-
Visualizing Structural Differences and Comparative Logic
To better understand the comparison, the following diagrams illustrate the molecular structures and the logical flow of how their structural differences lead to divergent reactivity and applications.
Caption: Comparative logic from structure to application.
Representative Experimental Protocol: N-Acetylation
While direct comparative data is unavailable, the following protocol for N-acetylation can serve as a basis for evaluating the two amines. The expected differences in reaction rate and yield are noted.
Objective: To synthesize N-acetyl-N-furfuryl-p-toluidine and N-acetyl-N-methyl-p-toluidine for comparative analysis.
Reaction Scheme:
Caption: General workflow for N-acetylation of secondary toluidines.
Materials:
-
This compound or N-Methyl-p-toluidine (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve the respective amine (this compound or N-Methyl-p-toluidine) and the base (pyridine or triethylamine) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add acetyl chloride or acetic anhydride dropwise to the stirred solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Expected Differences in Performance:
-
Reaction Time: It is hypothesized that the acetylation of N-Methyl-p-toluidine will proceed faster than that of this compound due to the lower steric hindrance around the nitrogen atom.[10]
-
Yield: Under optimized conditions, both reactions should provide good yields. However, the purification of N-acetyl-N-furfuryl-p-toluidine might require more careful optimization to remove any potential side products arising from the reactivity of the furan ring.
Conclusion
N-Methyl-p-toluidine is a versatile and economically significant intermediate with a broad range of established applications.[1][12] Its reactivity is well-understood and predictable, stemming from the simple N-methyl substitution.
This compound, while less studied, presents intriguing possibilities for synthetic chemists. The presence of the furfuryl group introduces greater steric bulk, which could be leveraged for improved selectivity, and a furan ring system that offers potential for metal chelation or subsequent functionalization. Researchers exploring novel molecular architectures, particularly in materials science and medicinal chemistry, may find this compound to be a valuable, albeit more complex, building block. The choice between these two reagents will ultimately depend on the specific synthetic goals, with N-Methyl-p-toluidine being the reliable choice for established transformations and this compound offering opportunities for novel chemical discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Methyl-p-toluidine - High purity | EN [georganics.sk]
- 3. Page loading... [guidechem.com]
- 4. This compound | C12H13NO | CID 557382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-METHYL-P-TOLUIDINE | 623-08-5 [chemicalbook.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. News - N-METHYL-P-TOLUIDINE CAS: 623-08-5 PURITYï¼99% Organic synthesis [mit-ivy.com]
- 13. News - N-METHYL-P-TOLUIDINE CAS: 623-08-5 PURITYï¼99% Organic synthesis [mit-ivy.com]
- 14. N-methyl-p-toluidine | 623-08-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 15. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]
- 16. patents.justia.com [patents.justia.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Performance comparison of N-Furfuryl-p-toluidine based polymers
For Researchers, Scientists, and Drug Development Professionals
The development of advanced drug delivery systems, biosensors, and medical devices often hinges on the selection of appropriate polymeric materials. Conductive polymers, with their unique combination of electrical conductivity and biocompatibility, are at the forefront of this research. While a specific polymer, N-Furfuryl-p-toluidine, has been a subject of interest, a comprehensive performance comparison with established alternatives is crucial for informed material selection. This guide provides a detailed comparison of the key performance metrics of three widely used conductive polymers: Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT).
Performance Comparison of Conductive Polymers
The following table summarizes the key performance indicators for PANI, PPy, and PEDOT, providing a quantitative basis for comparison. These polymers are often considered as alternatives in applications where electrical conductivity, stability, and processability are critical.
| Property | Polyaniline (PANI) | Polypyrrole (PPy) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| Electrical Conductivity | 10⁻¹⁰ - 10³ S/cm[1][2][3] | 10⁻⁴ - 10⁵ S/cm[4] | 10⁻⁴ - 10³ S/cm[5][6] |
| Thermal Stability | Decomposes above 250 °C[7][8] | Stable up to 250-300 °C[9][10][11] | Stable up to 200 °C[12][13][14] |
| Electrochemical Stability | Good, but can degrade with over-oxidation[15][16] | Good, but susceptible to over-oxidation[17][18] | Excellent electrochemical stability[12][19][20] |
| Processability | Soluble in some organic solvents in its base form[3] | Generally insoluble and infusible[17] | Often processed as a dispersion with PSS (PEDOT:PSS)[5] |
Experimental Protocols
The data presented in this guide is based on standard characterization techniques for conductive polymers. Below are detailed methodologies for key experiments.
Synthesis of Polyaniline (Chemical Oxidation)
-
Monomer Solution Preparation: Dissolve aniline in a 1 M HCl solution to form aniline hydrochloride.
-
Initiator Solution Preparation: Dissolve ammonium persulfate in a 1 M HCl solution.
-
Polymerization: Slowly add the initiator solution to the monomer solution while stirring vigorously at a controlled temperature (typically 0-5 °C).
-
Reaction: Continue stirring for a predetermined time (e.g., 2-4 hours) to allow for polymerization. The solution will turn dark green, indicating the formation of polyaniline in its emeraldine salt form.
-
Purification: Filter the precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, initiator, and oligomers.
-
Drying: Dry the resulting polyaniline powder under vacuum at a moderate temperature (e.g., 60 °C).
Four-Point Probe for Electrical Conductivity Measurement
-
Sample Preparation: Prepare a thin film of the conductive polymer on an insulating substrate (e.g., glass or silicon wafer) by methods such as spin-coating, drop-casting, or electrochemical deposition.
-
Probe Configuration: A four-point probe head, consisting of four equally spaced, co-linear tungsten carbide needles, is used. The outer two probes pass a constant current (I) through the sample, while the inner two probes measure the voltage drop (V).
-
Measurement: The probe head is gently brought into contact with the surface of the polymer film. The current and voltage are measured.
-
Calculation: The sheet resistance (Rs) is calculated using the formula Rs = (π/ln2) * (V/I). The bulk conductivity (σ) is then determined by σ = 1 / (Rs * t), where 't' is the thickness of the film.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Sample Preparation: A small amount of the dried polymer powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: The crucible is placed in a TGA instrument, which consists of a high-precision balance and a furnace.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the residual weight at high temperatures.
Cyclic Voltammetry (CV) for Electrochemical Characterization
-
Electrode Preparation: A thin film of the conductive polymer is deposited onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).
-
Electrochemical Cell: The working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire) are placed in an electrochemical cell containing an appropriate electrolyte solution.
-
Potential Cycling: The potential of the working electrode is swept linearly between two set potential limits at a specific scan rate (e.g., 50 mV/s).
-
Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential.
-
Analysis: The resulting cyclic voltammogram (current vs. potential) provides information about the redox processes, electrochemical stability, and capacitive behavior of the polymer.[21]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of conductive polymers.
Caption: Workflow for Conductive Polymer Synthesis and Characterization.
Concluding Remarks
The choice of a conductive polymer for a specific application in drug development or biomedical research requires a careful evaluation of its performance characteristics. Polyaniline offers a balance of good conductivity and environmental stability. Polypyrrole exhibits high conductivity and has been extensively studied for biomedical applications. PEDOT, particularly in its PEDOT:PSS form, provides excellent electrochemical stability and processability.
References
- 1. Polyaniline - Wikipedia [en.wikipedia.org]
- 2. Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. DSpace [scholarbank.nus.edu.sg]
- 11. chembk.com [chembk.com]
- 12. pure.skku.edu [pure.skku.edu]
- 13. Thermal Stability Investigation of PEDOT Films from Chemical Oxidation and Prepolymerized Dispersion [jstage.jst.go.jp]
- 14. web.cut.ac.cy [web.cut.ac.cy]
- 15. electrochemsci.org [electrochemsci.org]
- 16. mdpi.com [mdpi.com]
- 17. Polypyrrole - Wikipedia [en.wikipedia.org]
- 18. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. udspace.udel.edu [udspace.udel.edu]
- 21. ossila.com [ossila.com]
Safety Operating Guide
Proper Disposal of N-Furfuryl-p-toluidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N-Furfuryl-p-toluidine (CAS No. 3139-27-3), a compound that requires careful management due to its potential hazards.
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a critical component of a robust safety culture.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Protective gloves: To prevent skin contact.
-
Eye/face protection: Such as safety goggles or a face shield, to guard against splashes.
-
Laboratory coat: To protect personal clothing.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors or mists[1]. In case of accidental contact, wash the affected skin with plenty of soap and water. If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[1].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. This involves a series of steps to ensure the waste is properly segregated, contained, and labeled for collection by a certified hazardous waste management service.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
As a general rule for aromatic amines, it should be stored separately from acids, oxidizers, and cyanides.
-
-
Container Selection and Management:
-
Use a dedicated, properly labeled waste container that is compatible with this compound. The original container can be reused for waste accumulation, provided it is in good condition.
-
The container must have a secure, tight-fitting lid and be kept closed at all times, except when adding waste.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant").
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition[1].
-
Ensure the container is stored in a location where it is not at risk of tipping or spillage.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for pickup and disposal.
-
Follow all institutional procedures for requesting a hazardous waste collection.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Absorb the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spilled liquid.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| CAS Number | 3139-27-3 | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
